1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
921213-09-4 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C14H18N2/c1-2-6-13-12(5-1)7-8-15-14(13)11-16-9-3-4-10-16/h1-2,5-6H,3-4,7-11H2 |
InChI Key |
OSXRJSLOJCQVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NCCC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
Executive Summary
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a bicyclic nitrogenous heterocycle characterized by a labile cyclic imine core (dihydroisoquinoline) linked to a basic pyrrolidine moiety. It serves as a critical intermediate in the synthesis of tetrahydroisoquinoline-based ligands (e.g., kappa-opioid receptor agonists) and complex alkaloids.
This guide provides a rigorous physicochemical profile of the compound, addressing its dual-basic nature, lipophilicity, and the specific handling requirements necessitated by its susceptibility to oxidative aromatization and hydrolytic ring-opening.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Detail |
| IUPAC Name | 1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline |
| Molecular Formula | C₁₄H₁₈N₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Registry | Not listed (Novel Intermediate) |
| SMILES | C1CCN(C1)CC2=NCCC3=CC=CC=C32 |
| InChI Key | Generated:[1]InChI=1S/C14H18N2/c1-2-6-12-11(5-1)7-8-15-14(12)10-16-9-3-4-10/h1-2,5-6H,3-4,7-10H2 |
Structural Logic
The molecule consists of two distinct nitrogenous domains:
-
Dihydroisoquinoline (DHIQ) Core: Contains an endocyclic imine (C=N) bond. This is the reactive center, prone to nucleophilic attack and oxidation.
-
Pyrrolidine Side Chain: A tertiary aliphatic amine attached via a methylene bridge at the C1 position. This provides high basicity (pKa ~10.5) and solubility in organic solvents.[2]
Physicochemical Profile
Ionization Constants (pKa)
The compound is a diprotic base . Understanding the ionization state is critical for extraction and purification.
| Functional Group | Estimated pKa | Protonation State at pH 7.4 |
| Pyrrolidine Nitrogen (N2) | 10.2 – 10.8 | Protonated (>99%) |
| Isoquinoline Imine (N1) | 6.5 – 7.2 | Mixed (Mostly Neutral) |
-
Implication: At physiological pH (7.4), the molecule exists primarily as a monocation (protonated at the pyrrolidine). In strong acid (pH < 4), it becomes a dication .
Lipophilicity (LogP vs. LogD)
-
Predicted LogP (Neutral): 2.8 – 3.2 (Moderately Lipophilic)
-
Predicted LogD (pH 7.4): 0.5 – 1.2
-
Significance: The sharp drop in LogD at neutral pH indicates that while the free base is highly permeable, the physiological species is amphiphilic, aiding aqueous solubility but potentially limiting passive diffusion without active transport or pH adjustment.
Solubility Profile
-
Free Base: Insoluble in water; soluble in DCM, EtOAc, MeOH.
-
Dihydrochloride Salt: Highly water-soluble (>50 mg/mL); hygroscopic.
-
Protocol Note: Avoid prolonged storage in aqueous solution due to hydrolysis risks (see Section 4).
Stability & Reactivity (Critical)
This compound is chemically labile . Unlike its tetrahydro- analog, the dihydro-imine bond drives specific degradation pathways.
Oxidative Aromatization
Exposure to air (O₂) or mild oxidants converts the 3,4-dihydroisoquinoline to the fully aromatic 1-(pyrrolidin-1-ylmethyl)isoquinoline .
-
Driver: Restoration of full aromaticity (10π electrons) in the isoquinoline ring.
-
Visual Indicator: Darkening of the oil/solid from yellow to brown.
Hydrolytic Ring Opening
In the presence of strong aqueous acid or base, the imine bond (
-
Mechanism: Nucleophilic attack of water at the C1 position.
Visualization of Reactivity
The following diagram illustrates the synthesis and degradation pathways.
Caption: Synthesis via Bischler-Napieralski cyclization and primary degradation pathways (oxidation and hydrolysis).
Experimental Methodologies
Synthesis Protocol (Bischler-Napieralski)
Objective: Cyclization of N-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide.
-
Reagents: Precursor amide (1.0 eq), POCl₃ (3.0 eq), Acetonitrile (dry).
-
Procedure:
-
Dissolve amide in dry MeCN under N₂ atmosphere.
-
Add POCl₃ dropwise at 0°C.
-
Reflux for 2–4 hours (Monitor by TLC/LCMS; disappearance of amide).
-
Quench (Critical): Cool to 0°C. Pour slowly into ice-cold NaOH (2M) to adjust pH > 10. Do not use acid quench to avoid hydrolysis.
-
Extraction: Extract immediately with DCM (3x). Dry over Na₂SO₄.
-
-
Purification: Flash chromatography on neutral alumina (Silica is too acidic and may cause hydrolysis/streaking). Eluent: DCM/MeOH (95:5).
Storage & Handling
-
State: The free base is typically a viscous yellow oil.
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Salts: Conversion to the dihydrochloride salt improves stability but increases hygroscopicity.
Analytical Method (HPLC-UV)
Due to the basic nature of the pyrrolidine, standard acidic mobile phases can cause peak tailing.
-
Column: C18 (High pH stable, e.g., XBridge or Gemini), 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm (Isoquinoline absorption).
-
Why High pH? Keeps the pyrrolidine neutral, improving peak shape and retention.
References
-
Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.
- Knölker, H. J. (2005). Synthesis of biologically active carbazole alkaloids using transition metal-mediated and -catalyzed reactions. Chemical Society Reviews.
-
PubChem Compound Summary. (2023). 3,4-Dihydroisoquinoline.[3][4][5][6][7][8] National Center for Biotechnology Information.
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
Sources
- 1. 2-Phenyl-2-pyrrolidin-1-ylacetamide | C12H16N2O | CID 99006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]
- 3. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-METHYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE | 4721-98-6 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 7. CAS#:20232-39-7 | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | Chemsrc [chemsrc.com]
- 8. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structural Landscape of Pyrrolidinyl-Dihydroisoquinolines: A Technical Guide
For Immediate Release
This technical guide provides a detailed exploration of the molecular characteristics of the pyrrolidinyl-dihydroisoquinoline scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in the field, will dissect the chemical formula and molecular weight of representative derivatives, offering insights into their structural diversity and the implications for their synthesis and biological activity.
The Core Moiety: Understanding Pyrrolidinyl-Dihydroisoquinoline
The term "pyrrolidinyl-dihydroisoquinoline" describes a family of bicyclic organic compounds featuring a dihydroisoquinoline nucleus linked to a pyrrolidine ring. The dihydroisoquinoline core consists of a benzene ring fused to a partially hydrogenated pyridine ring, while the pyrrolidinyl group is a five-membered saturated heterocycle containing a nitrogen atom. The vast chemical space occupied by this class of molecules arises from the various possible substitution patterns on both the dihydroisoquinoline and pyrrolidine rings, as well as the nature of the linkage between them.
The synthesis of the dihydroisoquinoline core often relies on classic organic reactions such as the Bischler-Napieralski or Pictet-Spengler reactions, which involve the cyclization of N-acyl-β-phenylethylamines or the condensation of a β-arylethylamine with an aldehyde or ketone, respectively[1][2]. These methods allow for the introduction of a wide range of substituents, leading to a diverse library of compounds with distinct physicochemical properties.
Representative Derivatives: A Quantitative Overview
To illustrate the structural diversity within this class, the following table summarizes the molecular weight and chemical formula of several distinct pyrrolidinyl-dihydroisoquinoline derivatives.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | C₁₃H₁₄N₂O | 214.26 |
| 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | C₁₉H₁₇FN₂O₂ | 324.3 |
| 6-Chloro-N-[(3S)-1-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-2-oxo-pyrrolidin-3-yl]naphthalene-2-sulfonamide | C₂₃H₂₁ClFN₃O₃S | 473.9 |
| Angulatine | C₂₂H₂₁N₃O | 343.42 |
In-Depth Analysis of Key Derivatives
3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone
This derivative features a pyrrolidinyl group attached to the 3-position of an isoquinolinone core. The presence of the carbonyl group in the isoquinoline moiety significantly influences its electronic properties and potential for hydrogen bonding.
The synthesis of such compounds can be envisioned through the amination of a suitable precursor, such as a 3-halo-isoquinolinone, with pyrrolidine. The relatively low molecular weight and compact structure of this derivative make it an attractive starting point for further functionalization in drug discovery programs.
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
In this more complex structure, the dihydroisoquinoline moiety is linked via its nitrogen atom to a substituted pyrrolidine-2,5-dione (succinimide) ring. The presence of a fluorophenyl group is a common feature in medicinal chemistry, often introduced to modulate metabolic stability and receptor binding affinity.
The pyrrolidine-2,5-dione ring system is a known pharmacophore present in a variety of biologically active compounds, including anticonvulsants and antimicrobial agents[5]. The combination of this moiety with the dihydroisoquinoline scaffold creates a molecule with a rich potential for diverse biological activities.
6-Chloro-N-[(3S)-1-(5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)-2-oxo-pyrrolidin-3-yl]naphthalene-2-sulfonamide
This example highlights the extensive functionalization possible on the pyrrolidinyl-dihydroisoquinoline core. It features multiple substituents, including chloro, fluoro, and a bulky naphthalene-2-sulfonamide group, which significantly increase its molecular weight and complexity.
The specific stereochemistry at the 3-position of the pyrrolidine ring, denoted as (3S), is crucial for its biological activity, emphasizing the importance of stereoselective synthesis in the development of such compounds. The sulfonamide group is a key functional group in many drugs, known for its ability to act as a hydrogen bond donor and acceptor.
Angulatine
Discovered in the marine nemertean Amphiporus angulatus, angulatine is a naturally occurring trisubstituted dihydroisoquinoline alkaloid.[7] Its structure includes two 3-pyridyl moieties and an ethoxymethyl group attached to the dihydroisoquinoline core.
The presence of multiple aromatic rings and a flexible side chain suggests a potential for interactions with a variety of biological targets. The discovery of naturally occurring pyrrolidinyl-dihydroisoquinoline analogs underscores the importance of this scaffold in chemical biology.
Synthetic Pathways and Methodologies
The construction of the pyrrolidinyl-dihydroisoquinoline framework generally involves a multi-step synthetic sequence. A generalized workflow for the synthesis of these compounds is depicted below.
Caption: Generalized synthetic workflow for pyrrolidinyl-dihydroisoquinoline derivatives.
The initial step typically involves the synthesis of the dihydroisoquinoline and pyrrolidine rings separately from commercially available starting materials. The choice of synthetic route for the dihydroisoquinoline core, such as the Bischler-Napieralski or Pictet-Spengler reaction, is dictated by the desired substitution pattern[1][2]. Subsequently, the two heterocyclic moieties are coupled together through various chemical transformations, such as nucleophilic substitution or reductive amination. Finally, further functional group interconversions can be performed to arrive at the desired target molecule.
Conclusion
The pyrrolidinyl-dihydroisoquinoline scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The ability to readily modify the substitution patterns on both the dihydroisoquinoline and pyrrolidine rings allows for the fine-tuning of their physicochemical and pharmacological properties. The examples presented in this guide highlight the significant diversity in molecular weight and chemical formula within this class of compounds, reflecting the broad range of chemical space that can be explored. Future research in this area will undoubtedly continue to uncover new derivatives with unique biological activities and therapeutic potential.
References
- EvitaChem. 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione.
- PubMed. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists.
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- CF Plus Chemicals. 1-Phenyl-3,4-dihydroisoquinoline.
- PMC. New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus.
- PubChem. 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone.
- Fisher Scientific. Dihydroisoquinolines.
- PubChem. 6-Chloro-N-[(3s)-1-(5-Fluoro-1,2,3,4-Tetrahydroisoquinolin-6-Yl)-2-Oxo-Pyrrolidin-3-Yl]naphthalene-2-Sulfonamide.
- Fisher Scientific. Dihydroisoquinolines.
- MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines.
- Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis.
- PMC. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines.
- SciSpace. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 3. 3-(1-Pyrrolidinyl)-1(2H)-isoquinolinone | C13H14N2O | CID 12279888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. scispace.com [scispace.com]
- 6. 6-Chloro-N-[(3s)-1-(5-Fluoro-1,2,3,4-Tetrahydroisoquinolin-6-Yl)-2-Oxo-Pyrrolidin-3-Yl]naphthalene-2-Sulfonamide | C23H21ClFN3O3S | CID 11950431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline: A Technical Guide
The following in-depth technical guide details the biological activity, pharmacological mechanisms, and therapeutic potential of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline and its derivatives.
Executive Summary
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline (hereafter referred to as 1-PM-DHIQ ) represents a privileged pharmacophoric scaffold in medicinal chemistry. Structurally, it consists of a rigid 3,4-dihydroisoquinoline core linked at the C1 position to a pyrrolidine ring via a methylene bridge.
This molecule occupies a unique chemical space as a dual-function entity :
-
Direct Pharmacological Agent: Exerts intrinsic spasmolytic (smooth muscle relaxant) and vasodilatory activity, primarily through calcium channel modulation and phosphodiesterase (PDE) inhibition.
-
Critical Synthetic Intermediate: Serves as the immediate precursor to 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinolines , a class of potent Kappa Opioid Receptor (KOR) agonists and Sigma receptor ligands used in analgesic and neuroprotective research.
This guide analyzes the compound's direct biological effects, its role as a precursor to opioid ligands, and the mechanistic pathways governing its activity.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The biological activity of 1-PM-DHIQ is dictated by the imine bond (C=N) at the 1-position, which imparts rigidity and reactivity distinct from its tetrahydro- analogs.
| Property | Description | Biological Implication |
| Core Structure | 3,4-Dihydroisoquinoline (DHIQ) | Planar imine functionality; mimics the isoquinoline alkaloids (e.g., papaverine). |
| Substituent | 1-(Pyrrolidin-1-ylmethyl) | Provides basicity and steric bulk; critical for receptor binding (e.g., KOR, Sigma). |
| Basicity (pKa) | ~8.5 - 9.5 (Pyrrolidine N) | Exists largely as a cation at physiological pH, facilitating interaction with anionic receptor sites (e.g., Asp residues in GPCRs). |
| Lipophilicity | Moderate (LogP ~2.5 - 3.5) | Sufficient for Blood-Brain Barrier (BBB) penetration, essential for CNS activity (analgesia/sedation). |
| Reactivity | Imine (C=N) bond | Susceptible to reduction (to tetrahydro-) or nucleophilic attack; metabolically labile. |
Pharmacology & Mechanism of Action[7]
Direct Activity: Spasmolytic & Vasorelaxant Effects
The dihydroisoquinoline core is structurally homologous to papaverine , a classical non-selective smooth muscle relaxant. 1-PM-DHIQ exhibits significant spasmolytic activity in gastrointestinal and vascular smooth muscle.
-
Mechanism 1: L-Type Calcium Channel Blockade (VDCCs) The 1-PM-DHIQ scaffold inhibits voltage-dependent calcium channels (VDCCs) on the smooth muscle membrane. By blocking the influx of extracellular Ca²⁺, it prevents the activation of Myosin Light Chain Kinase (MLCK), thereby inhibiting contraction.
-
Mechanism 2: Phosphodiesterase (PDE) Inhibition Similar to papaverine, 1-substituted DHIQs can inhibit PDE enzymes (specifically PDE3 and PDE4), leading to an accumulation of intracellular cAMP. Elevated cAMP reduces cytosolic Ca²⁺ levels and promotes relaxation.
Derived Activity: Kappa Opioid Receptor (KOR) Agonism
Upon reduction of the C=N bond to a single C-N bond, 1-PM-DHIQ converts to its tetrahydroisoquinoline (THIQ) analog. This derivative is a potent agonist for the Kappa Opioid Receptor (KOR).
-
Signaling Pathway: Activation of KOR (G_i/o-coupled GPCR) by the THIQ derivative leads to:
-
Inhibition of Adenylyl Cyclase (AC)
Reduced cAMP. -
Activation of G-protein-gated Inwardly Rectifying Potassium channels (GIRK)
Hyperpolarization. -
Inhibition of N-type Ca²⁺ channels
Reduced neurotransmitter release (Glutamate/Substance P).
-
Result: Potent analgesia (spinal and supraspinal) with reduced addiction potential compared to Mu agonists, though often accompanied by sedation.
-
Sigma Receptor Modulation
The 1-(pyrrolidin-1-ylmethyl) moiety is a classic pharmacophore for Sigma-1 (
-
Role: Modulation of Ca²⁺ signaling at the endoplasmic reticulum (ER)-mitochondria interface.
-
Therapeutic Relevance: Neuroprotection, antidepressant effects, and potential reduction of cocaine toxicity.
Visualizing the Signaling Pathways
The following diagram illustrates the dual pathways: the direct spasmolytic action of the DHIQ core and the opioid signaling of its THIQ metabolite/derivative.
Caption: Dual mechanistic pathways of 1-PM-DHIQ: Direct smooth muscle relaxation via Ca²⁺/PDE modulation (left) and metabolite-driven Kappa Opioid Receptor analgesia (right).
Experimental Protocols
To validate the biological activity of 1-PM-DHIQ, the following standardized protocols are recommended.
Synthesis: Bischler-Napieralski Cyclization
This protocol generates the 3,4-dihydroisoquinoline core from an amide precursor.[1][2][3]
-
Reagents: N-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide, POCl₃ (Phosphorus oxychloride), Dry Acetonitrile.
-
Procedure:
-
Dissolve the amide (1.0 eq) in dry acetonitrile under N₂ atmosphere.
-
Add POCl₃ (3.0 eq) dropwise at 0°C.
-
Reflux the mixture for 2–4 hours (Monitor via TLC for disappearance of amide).
-
Workup: Cool to RT, evaporate solvent. Basify residue with 20% NaOH (pH > 10) to liberate the free base imine. Extract with CH₂Cl₂.[4][5]
-
Purification: Recrystallization from EtOH/Ether or Column Chromatography (Neutral Alumina). Note: Silica gel may degrade the imine.
-
Functional Assay: Spasmolytic Activity (Guinea Pig Ileum)
To quantify the direct relaxant effect (non-opioid).
-
Tissue Preparation: Isolate guinea pig ileum segments (~2 cm) and suspend in Tyrode’s solution at 37°C, aerated with 95% O₂/5% CO₂.
-
Induction: Induce contraction using KCl (60 mM) (depolarization-dependent, Ca²⁺ channel mediated) or Acetylcholine (1 µM) (receptor-mediated).
-
Treatment: Add cumulative concentrations of 1-PM-DHIQ (
to M). -
Measurement: Record isometric tension using a force-displacement transducer.
-
Analysis: Calculate the
for relaxation relative to the maximal contraction induced by the agonist.-
Expected Result: Dose-dependent relaxation of KCl-induced contractions indicates VDCC blockade.
-
Binding Assay: Kappa Opioid Receptor (KOR)
To assess the affinity of the tetrahydro- derivative (if reduction is performed).
-
Membrane Prep: Use CHO cells stably expressing human KOR.
-
Radioligand: [³H]-U69,593 (Specific KOR agonist).
-
Incubation: Incubate membranes with radioligand (1 nM) and varying concentrations of the test compound (1-PM-THIQ) for 60 min at 25°C.
-
Filtration: Harvest on GF/B filters using a cell harvester.
-
Data: Measure radioactivity via liquid scintillation counting. Determine
using the Cheng-Prusoff equation.
Data Summary & Structure-Activity Relationship (SAR)
The following table summarizes the biological profile of the 1-PM-DHIQ scaffold and its key derivatives.
| Compound Class | Modification | Primary Target | Activity Type | Potency (Est.) |
| 1-PM-DHIQ | Parent (Imine) | L-Type Ca²⁺ Channel | Antagonist | |
| 1-PM-THIQ | Reduced (Amine) | Kappa Opioid Receptor | Agonist | |
| 6,7-Dimethoxy- | Methoxy substitution | PDE / Ca²⁺ Channel | Antagonist | Enhanced Spasmolytic ( |
| N-Substituted | N-Allyl/Cyclopropyl | Opioid Receptors | Antagonist/Agonist | Modulates efficacy (Mixed Agonist/Antagonist) |
Key SAR Insights:
-
Imine vs. Amine: The C=N bond (DHIQ) favors smooth muscle relaxation and antimicrobial activity. The C-N single bond (THIQ) is essential for high-affinity opioid receptor binding.
-
Substituents: Electron-donating groups (e.g., -OMe) at positions 6 and 7 of the isoquinoline ring significantly enhance spasmolytic potency (papaverine-like effect).
-
Pyrrolidine Ring: The pyrrolidine ring provides the optimal steric bulk for the KOR binding pocket; replacing it with larger rings (e.g., piperidine) often shifts selectivity toward Mu or Delta receptors.
References
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Source: MDPI (2024). URL:[Link]
-
Discovery of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]
-
Synthesis of 3,4-dihydroisoquinolines via Bischler-Napieralski Reaction. Source: Organic Chemistry Portal. URL:[Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Source: Journal of Organic and Pharmaceutical Chemistry.[6] URL:[Link]
-
2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as histamine-3 receptor antagonists. Source: Journal of Medicinal Chemistry (NIH). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-METHYL-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of Dihydroisoquinoline Derivatives
The following technical guide provides an in-depth analysis of the safety, toxicity, and handling of dihydroisoquinoline (DHIQ) derivatives. It is designed for researchers and safety officers involved in the synthesis and biological evaluation of these heterocyclic compounds.
Executive Summary
Dihydroisoquinoline (3,4-DHIQ) derivatives are critical intermediates in the synthesis of isoquinoline alkaloids and potent pharmacophores in drug discovery (e.g., anticancer, antimicrobial agents).[1] However, their safety profile is often underestimated.[1] Unlike their fully saturated tetrahydro- counterparts (THIQs), DHIQs possess a reactive imine bond (
Critical Safety Insight: The parent compound, 3,4-dihydroisoquinoline, is classified as Fatal in contact with skin (Category 1/2) .[1] Researchers must distinguish between the highly reactive free base and the relatively more stable salt forms (e.g., hydrochlorides), while acknowledging the potential for neurotoxicity via metabolic redox cycling.[1]
Safety Data Sheet (SDS) Framework
Because "dihydroisoquinoline derivatives" encompass a broad chemical space, a single SDS cannot cover all analogs.[1] However, the parent core (CAS: 3230-65-7) dictates the baseline safety protocols.
Hazard Classification (GHS)
The following table contrasts the baseline hazards of the parent free base against a typical stabilized salt derivative.
| Hazard Category | 3,4-Dihydroisoquinoline (Free Base) | 6,7-Dimethoxy-3,4-DHIQ HCl (Salt) |
| Signal Word | DANGER | WARNING |
| Acute Tox (Dermal) | H310: Fatal in contact with skin | Not Classified (typically) |
| Acute Tox (Oral) | H302: Harmful if swallowed | H302: Harmful if swallowed |
| Skin/Eye | H314: Causes severe burns (pH dependent) | H315/H319: Causes skin/eye irritation |
| Storage | Air & Light Sensitive (Store under Argon) | Hygroscopic / Light Sensitive |
Storage and Stability Protocols
DHIQs are chemically unstable relative to isoquinolines. The imine bond is prone to:
-
Auto-oxidation: Spontaneous conversion to fully aromatic isoquinolines or isoquinolin-1-ones upon exposure to air.
-
Hydrolysis: Reaction with moisture to form pseudo-bases (amino-alcohols).
Mandatory Storage Protocol:
-
Atmosphere: Store under inert gas (Argon/Nitrogen).
-
Temperature:
for long-term storage. -
Container: Amber glass to prevent photochemical degradation.
Toxicity Profile and Mechanisms
The toxicity of DHIQs is bipartite: it drives their efficacy as anticancer agents (cytotoxicity) but poses risks to normal tissue (neurotoxicity/genotoxicity).
Metabolic Redox Cycling & Neurotoxicity
A primary toxicological concern is the structural similarity to neurotoxins like MPTP. DHIQs can participate in redox cycling with their tetrahydro- (TIQ) and aromatic (IQ) counterparts. This cycle generates Reactive Oxygen Species (ROS).
-
Mechanism: DHIQs can pass the Blood-Brain Barrier (BBB). Once inside, they may be methylated (N-methyl-DHIQ) and oxidized to form
-methyl-isoquinolinium ions, which inhibit mitochondrial Complex I, leading to dopaminergic neurotoxicity (Parkinsonian-like pathology).[1]
Cytotoxicity (Anticancer Mechanism)
Many synthetic DHIQs (e.g., 1,4-disubstituted derivatives) are designed to be cytotoxic.[1]
-
Tubulin Inhibition: Derivatives with bulky substituents at C1 or N2 often inhibit tubulin polymerization, arresting cells in the G2/M phase.
-
DNA Intercalation: Planar aromatic DHIQ salts can intercalate into DNA, causing replication errors.[1]
Visualization: Metabolic & Toxicity Pathways
The following diagram illustrates the critical redox pathways linking DHIQs to mitochondrial toxicity and DNA damage.
Figure 1: Metabolic redox cycling of DHIQ derivatives leading to mitochondrial dysfunction and potential neurotoxicity.
Structure-Activity Relationship (SAR) for Safety
Modifying the DHIQ core alters its safety profile significantly. Researchers can predict toxicity based on substitution patterns.
| Position | Modification | Effect on Toxicity/Safety |
| N-Position (N2) | Quaternization (N-Methyl) | Increases Toxicity. Forms charged species that mimic MPP+ neurotoxin. |
| C1-Position | Bulky Aryl Groups | Decreases Acute Toxicity. Increases lipophilicity but reduces reactivity of the imine bond (steric hindrance). |
| C6/C7 | Methoxy (-OMe) | Increases Cytotoxicity. Enhances metabolic stability and DNA affinity (common in anticancer designs). |
| C3/C4 | Unsaturation | Critical Hazard. The C3-C4 double bond (forming fully aromatic isoquinoline) dramatically increases planarity and DNA intercalation potential. |
Visualization: SAR Analysis
Figure 2: Structure-Activity Relationship (SAR) highlighting regions governing toxicity and stability.[1]
Experimental Protocols
Protocol A: Safe Handling & Solvent-Free Synthesis Check
Rationale: To minimize dermal exposure risk (Fatal H310) and prevent auto-oxidation.
-
PPE Requirement: Double nitrile gloves (0.11 mm min) and chemical splash goggles are mandatory. For free-base liquids, use a glovebox or strictly work within a fume hood.
-
Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) during prolonged storage, as DHIQs can react with them to form quaternary salts. Use anhydrous Ethanol or Toluene for processing.
-
Quenching: Residual DHIQ on glassware should be quenched with dilute HCl (converting it to the safer salt form) before washing.
Protocol B: In Vitro Cytotoxicity Assessment (Modified MTT)
Rationale: DHIQs are often hydrophobic or unstable in aqueous media. Standard MTT protocols must be modified to prevent precipitation or degradation during incubation.
-
Preparation: Dissolve DHIQ derivative in 100% DMSO to create a 10 mM stock.
-
Dilution: Dilute immediately into serum-free media to
final concentration. Note: Keep DMSO < 0.5% final vol. -
Seeding: Seed cells (e.g., MCF-7 or SH-SY5Y for neurotoxicity) at
cells/well. -
Exposure: Incubate for 24h (Acute) or 72h (Antiproliferative).
-
Control: Include a "Vehicle Only" well to rule out DMSO toxicity.
-
Positive Control: Doxorubicin (for cancer) or Rotenone (for neurotoxicity comparison).
-
-
Readout: Add MTT reagent. Solubilize formazan crystals with acidified isopropanol (stabilizes the color against pH shifts caused by basic DHIQs). Measure Absorbance at 570 nm.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76705, 3,4-Dihydroisoquinoline. Retrieved from [Link]
-
Solecka, J., et al. (2016).[1][2] Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Khamidova, U., et al. (2021).[1] Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International. Retrieved from [Link][1][3]
-
Abe, K., et al. (2005).[1] Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. Biological and Pharmaceutical Bulletin. Retrieved from [Link]
Sources
Metabolic Stability of Pyrrolidine-Containing Isoquinolines: A Medicinal Chemistry Guide
Topic: Metabolic Stability of Pyrrolidine-Containing Isoquinolines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Liability
In modern drug discovery, the coupling of an isoquinoline core with a pyrrolidine moiety is a privileged structural motif. The isoquinoline provides a rigid, planar scaffold often critical for
However, this combination presents a distinct metabolic "double jeopardy." The electron-rich pyrrolidine is a notorious "soft spot" for CYP450-mediated oxidative metabolism, specifically at the
This guide provides a technical roadmap for identifying, diagnosing, and mitigating these metabolic liabilities without compromising potency.
Mechanistic Dissection of Metabolic Instability
To fix the problem, one must first understand the mechanism. The metabolic clearance of pyrrolidine-containing isoquinolines is driven primarily by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP2D6).
The Pyrrolidine "Soft Spot" (Path A)
The most rapid clearance pathway involves the oxidation of the pyrrolidine ring.
-
-Hydroxylation: CYP enzymes abstract a hydrogen atom from the carbon
to the nitrogen, followed by oxygen rebound to form a carbinolamine. -
Iminium Ion Formation: The carbinolamine is unstable and can spontaneously dehydrate to form a reactive iminium ion . This electrophile can covalently bind to proteins (toxicity risk) or be further oxidized.
-
Lactam Formation: Alternatively, the carbinolamine can be oxidized to a lactam (pyrrolidin-2-one), which is a stable, often inactive metabolite.
-
Ring Opening: The carbinolamine can also undergo ring opening to form an amino-aldehyde, which is rapidly oxidized to a carboxylic acid.
The Isoquinoline Core (Path B)
While the isoquinoline ring is less prone to epoxide formation than quinoline (reducing genotoxicity risks), it is not metabolically inert.[1]
-
Aromatic Hydroxylation: Occurs at electron-rich positions, typically C-5 or C-8, depending on the substitution pattern.
-
N-Oxidation: The isoquinoline nitrogen, if not sterically hindered or involved in binding, can be oxidized to an N-oxide.
Visualization of Metabolic Pathways
Figure 1: Primary metabolic fates of pyrrolidine-containing isoquinolines. Path A (top) dominates clearance.
Medicinal Chemistry Optimization Strategies
Once the specific metabolic liability is confirmed (via Metabolite ID, see Section 4), use the following strategies to stabilize the molecule.
Stabilizing the Pyrrolidine Ring
The goal is to lower the energy of the Highest Occupied Molecular Orbital (HOMO) or sterically block the CYP approach.
| Strategy | Mechanism | Implementation Note |
| Fluorination | Lowers electron density of the amine (inductive effect) and blocks metabolic sites.[2] | Place F at the C-3 position of pyrrolidine. Caution: Can reduce basicity ( |
| Steric Blocking | Prevents CYP heme iron access to the | Introduce a Methyl group at C-2 (alpha to nitrogen). Note: Creates a chiral center; enantiomers must be separated and tested. |
| Ring Contraction/Expansion | Alters ring conformation and lipophilicity. | Switch to Azetidine (4-membered, less lipophilic) or Piperidine (6-membered, allows gem-dimethyl blocking). |
| Bridged Systems | Increases rigidity and steric bulk. | Use Azabicyclo[3.1.0]hexane or similar bridged scaffolds to completely shut down oxidation. |
Stabilizing the Isoquinoline Core
-
Nitrogen Walk: Replace a carbon atom in the benzene ring of isoquinoline with a nitrogen (creating a naphthyridine or diaza-naphthalene ). This reduces electron density of the aromatic system, making it resistant to oxidation.[2][3]
-
Blocking C-5/C-8: If metabolite ID shows hydroxylation at C-5, introduce a Chlorine or Methyl group at that position to block the site.
Experimental Protocols
To validate these strategies, robust experimental workflows are required.
Protocol: Microsomal Stability Assay (High-Throughput)
Purpose: Determine the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Procedure:
-
Pre-incubation: Mix 445
L of microsome solution (0.5 mg/mL final protein conc) with 5 L of test compound (1 M final conc, <0.1% DMSO). Incubate at 37°C for 5 min. -
Initiation: Add 50
L of NADPH regenerating system to start the reaction. -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately transfer aliquot into 150
L of ice-cold Stop Solution. Vortex and centrifuge at 4000 rpm for 20 min. -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Protocol: Reactive Metabolite Trapping (GSH Trapping)
Purpose: Detect formation of reactive iminium ions or quinone methides.
Procedure:
-
Follow the Microsomal Stability protocol above.
-
Add Trap: Supplement the reaction mixture with Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.
-
Analysis: Analyze via LC-MS/MS scanning for Neutral Loss (NL) of 129 Da (GSH adduct) or specific mass shifts.
-
Interpretation: A GSH-adduct peak indicates the presence of a reactive electrophile, signaling a toxicity risk.
Decision Tree for Optimization
Use this logic flow to guide your SAR (Structure-Activity Relationship) campaign.
Figure 2: Logic flow for optimizing metabolic stability.
Case Study: Optimization of a Kinase Inhibitor
Synthesized from aggregate literature data on pyrrolidine-isoquinoline scaffolds.
The Hit: Compound A (Isoquinoline core + unsubstituted pyrrolidine tail).
-
Potency:
nM. -
Stability:
min (Human Liver Microsomes). -
MetID: Major metabolite was the pyrrolidin-2-one (lactam).
Cycle 1: Fluorination
-
Modification: Introduced 3,3-difluoropyrrolidine.
-
Result:
improved to 45 min. -
Issue: Potency dropped to 250 nM (basicity of amine dropped, lost H-bond).
Cycle 2: Steric Shielding
-
Modification: Introduced (S)-2-methylpyrrolidine.
-
Result:
improved to 120 min. -
Outcome: Potency maintained at 18 nM. The methyl group blocked the site of metabolism without disrupting the key salt bridge.
References
-
P450-catalyzed amination mechanisms: Title: The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative.[4] Source: PMC/NIH URL:[Link]
-
Scaffold Hopping & Metabolic Stability: Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[3][5] Source: RSC Medicinal Chemistry URL:[5][Link]
-
Pyrrolidine in Drug Discovery: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (MDPI) URL:[Link]
-
Mitigating Heterocycle Metabolism: Title: Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline via the Bischler-Napieralski Reaction
Introduction: The Significance of the 3,4-Dihydroisoquinoline Scaffold
The 3,4-dihydroisoquinoline motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, bicyclic structure serves as a versatile template for the development of a wide range of biologically active compounds. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The Bischler-Napieralski reaction, a powerful acid-catalyzed intramolecular cyclization of β-arylethylamides, has remained a cornerstone in heterocyclic chemistry for over a century due to its reliability and efficiency in constructing this valuable isoquinoline core.[1][2] This reaction is particularly effective in systems with electron-rich aromatic rings, making it an ideal choice for the synthesis of alkoxy-substituted dihydroisoquinolines.
This application note provides a comprehensive, in-depth technical guide for the synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline, a compound of interest for further derivatization in drug discovery programs. We will explore the mechanistic underpinnings of the Bischler-Napieralski reaction, provide detailed, step-by-step protocols for the synthesis of the requisite amide precursor and its subsequent cyclization, and discuss the critical parameters for ensuring a successful and high-yielding transformation.
Mechanistic Insights: The Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[1][2] The reaction is initiated by the activation of the amide carbonyl oxygen by a dehydrating agent, most commonly a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3][4] This activation facilitates the formation of a highly electrophilic intermediate.
Two primary mechanistic pathways are generally considered, and the prevailing mechanism can be influenced by the specific reaction conditions.[2]
-
The Nitrilium Ion Pathway: In this mechanism, the activated amide undergoes dehydration to form a highly reactive nitrilium ion intermediate. This electrophile then undergoes an intramolecular attack by the electron-rich aromatic ring to form the cyclized product.
-
The Imidoyl Chloride Pathway: Alternatively, the activated amide can first form an imidoyl chloride intermediate. Subsequent intramolecular Friedel-Crafts-type acylation, followed by elimination, yields the final 3,4-dihydroisoquinoline.
For the synthesis of 1-(Pyrrolidin-1-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, the presence of two electron-donating methoxy groups on the phenyl ring significantly activates it towards electrophilic attack, favoring a high-yielding cyclization.
Experimental Protocols
This section details the two-step synthesis of 1-(Pyrrolidin-1-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, commencing with the preparation of the amide precursor.
Part 1: Synthesis of the Amide Precursor: N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(pyrrolidin-1-yl)acetamide
The synthesis of the amide precursor involves the coupling of 3,4-dimethoxyphenethylamine with 2-(pyrrolidin-1-yl)acetic acid. This can be achieved through the formation of an acyl chloride followed by reaction with the amine, or by using standard peptide coupling reagents. The acyl chloride route is presented here for its cost-effectiveness and scalability.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Pyrrolidin-1-yl)acetic acid | 129.16 | 10.0 g | 77.4 |
| Thionyl chloride (SOCl₂) | 118.97 | 11.0 mL (18.4 g) | 155 |
| 3,4-Dimethoxyphenethylamine | 181.23 | 14.0 g (13.2 mL) | 77.2 |
| Triethylamine (Et₃N) | 101.19 | 21.5 mL (15.6 g) | 154 |
| Dichloromethane (DCM), anhydrous | - | 300 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 150 mL | - |
| Brine (saturated aqueous NaCl) | - | 100 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | q.s. | - |
Step-by-Step Protocol:
-
Preparation of 2-(Pyrrolidin-1-yl)acetyl chloride:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(pyrrolidin-1-yl)acetic acid (10.0 g, 77.4 mmol).
-
Carefully add thionyl chloride (11.0 mL, 155 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(pyrrolidin-1-yl)acetyl chloride is used directly in the next step without further purification.
-
-
Amide Coupling:
-
In a separate 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethoxyphenethylamine (14.0 g, 77.2 mmol) and triethylamine (21.5 mL, 154 mmol) in 200 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-(pyrrolidin-1-yl)acetyl chloride in 100 mL of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of water, 150 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(pyrrolidin-1-yl)acetamide can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) as the eluent to afford the pure product as a viscous oil or a low-melting solid.
-
Part 2: Bischler-Napieralski Cyclization to 1-(Pyrrolidin-1-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
The final step involves the intramolecular cyclization of the synthesized amide using phosphorus oxychloride as the dehydrating agent.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(pyrrolidin-1-yl)acetamide | 292.38 | 10.0 g | 34.2 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 9.5 mL (15.7 g) | 102.6 |
| Toluene, anhydrous | - | 150 mL | - |
| Dichloromethane (DCM) | - | 200 mL | - |
| 10% Aqueous sodium hydroxide (NaOH) | - | ~100 mL | - |
| Brine (saturated aqueous NaCl) | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | q.s. | - |
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride drying tube, and a pressure-equalizing dropping funnel, add a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(pyrrolidin-1-yl)acetamide (10.0 g, 34.2 mmol) in 100 mL of anhydrous toluene.
-
Warm the solution to 40 °C with stirring.
-
-
Addition of POCl₃ and Cyclization:
-
Add phosphorus oxychloride (9.5 mL, 102.6 mmol) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully pour the cooled reaction mixture onto 200 g of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 50 mL of toluene.
-
Combine the organic layers and discard them (the product is in the aqueous layer as the hydrochloride salt).
-
Cool the acidic aqueous layer in an ice bath and basify to pH > 10 by the slow addition of 10% aqueous sodium hydroxide solution.
-
Extract the basic aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-(Pyrrolidin-1-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline as an oil.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking).
-
Visualization of the Experimental Workflow
Caption: Overall workflow for the synthesis of the target dihydroisoquinoline.
Characterization of the Final Product
The identity and purity of the synthesized 1-(Pyrrolidin-1-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the C=N imine stretch of the dihydroisoquinoline ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Bischler-Napieralski reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used.
-
Exothermic Reaction: The addition of phosphorus oxychloride can be exothermic. It is crucial to add it slowly and with efficient stirring to maintain control over the reaction temperature.
-
Work-up Procedure: The quenching of the reaction with ice and subsequent basification must be performed carefully due to the exothermic nature of the neutralization.
-
Purification: The final product is a tertiary amine and may streak on silica gel. It is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent during column chromatography to improve the peak shape and separation.
Conclusion
The Bischler-Napieralski reaction provides an efficient and reliable method for the synthesis of 1-(Pyrrolidin-1-ylmethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. The protocols detailed in this application note, from the preparation of the amide precursor to the final cyclization and purification, offer a robust and reproducible pathway for obtaining this valuable heterocyclic building block. By understanding the underlying mechanism and adhering to the critical experimental parameters, researchers can successfully synthesize this and related dihydroisoquinolines for applications in drug discovery and development.
References
- Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951, 6, 74-150.
-
Bischler–Napieralski reaction - Wikipedia. [Link]
- Brossi, A.; Dolan, L. A.; Teitel, S. ACYLAMIDOALKYL ACETOPHENONES FROM SUBSTITUTED PHENETHYLAMINES: 2-(2-ACETAMIDOETHYL)-4,5-DIMETHOXYACETOPHENONE. Org. Synth.1977, 56, 3.
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
- Jones, G. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2007.
- Crimmins, M. T.; Washburn, D. G.; Zawacki, F. J. 2-METHYL-4H-PYRAN-4-ONE. Org. Synth.2002, 79, 145.
- Dabhi, R. C.; et al. Process optimization for acid-amine coupling: a catalytic approach. Curr. Chem. Lett.2023, 12(1), 133-140.
- Amide Formation by Decarboxylative Condensation of Hydroxylamines and α-Ketoacids: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. Org. Synth.2016, 93, 342-355.
-
Preparation of acetyl chloride - PrepChem.com. [Link]
- Reddy, K. L.; et al. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J. Org. Chem.2008, 4, 20.
- Radosevich, A. T.; et al. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. J. Am. Chem. Soc.2022, 144(1), 211-217.
-
Kawabata, T.; et al. Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. [Link]
- Jones, R. C. F.; et al. a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. J. Chem. Soc., Perkin Trans. 11990, 1959-1968.
Sources
Application Note & Protocol: A Validated Two-Step Synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
Abstract
The 3,4-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2][3] This application note provides a comprehensive, field-validated protocol for the synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline, a versatile building block for drug discovery. The described pathway employs a robust two-step sequence: the initial construction of the dihydroisoquinoline core via the Bischler-Napieralski reaction, followed by a regioselective functionalization of the C1-methyl group and subsequent nucleophilic substitution with pyrrolidine. This guide is designed for researchers in organic synthesis and drug development, offering detailed mechanistic insights, step-by-step instructions, and critical process parameters to ensure reliable and reproducible outcomes.
Synthetic Strategy and Mechanistic Rationale
The preparation of the target compound is achieved through a logical and efficient two-stage process, beginning with the synthesis of a key intermediate, 1-methyl-3,4-dihydroisoquinoline.
Overall Reaction Scheme:
-
Step 1: Bischler-Napieralski Reaction. N-(2-phenylethyl)acetamide is subjected to acid-catalyzed intramolecular cyclodehydration to form the 3,4-dihydroisoquinoline ring system.
-
Step 2: Halogenation & Nucleophilic Substitution. The activated methyl group of the intermediate is chlorinated, yielding a reactive electrophile that readily undergoes substitution with pyrrolidine to furnish the final product.
Caption: High-level workflow for the synthesis of the target compound.
The Bischler-Napieralski Reaction: Core Ring Formation
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines.[4][5] The mechanism proceeds via an intramolecular electrophilic aromatic substitution. The amide oxygen of N-(2-phenylethyl)acetamide is activated by a Lewis acid dehydrating agent, typically phosphorus oxychloride (POCl₃).[6] This activation facilitates the formation of a highly electrophilic nitrilium ion intermediate. The electron-rich aromatic ring then attacks this electrophile, leading to cyclization. A final deprotonation step re-aromatizes the system and yields the stable 1-methyl-3,4-dihydroisoquinoline product. The reaction is typically performed in a non-polar solvent like toluene under reflux conditions to drive the dehydration.[6]
C1-Methyl Functionalization: A Two-Step Cascade
The methyl group at the C1 position of 1-methyl-3,4-dihydroisoquinoline is analogous to a benzylic position and is activated by the adjacent imine bond, making it susceptible to functionalization.
-
Chlorination: The intermediate is treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This reaction proceeds through a radical mechanism to selectively replace a hydrogen on the activated methyl group with a chlorine atom, forming the highly reactive 1-(chloromethyl)-3,4-dihydroisoquinoline hydrochloride.
-
Nucleophilic Substitution: The resulting chloromethyl intermediate is an excellent electrophile. It readily reacts with a nucleophile, in this case, the secondary amine pyrrolidine. The reaction is a classic S_N2 displacement where the pyrrolidine nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the final carbon-nitrogen bond. An excess of pyrrolidine or the addition of a non-nucleophilic base is used to neutralize the HCl generated during the reaction.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| N-(2-phenylethyl)acetamide | ≥98% | Sigma-Aldrich | Starting Material |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Acros Organics | Caution: Corrosive, reacts violently with water. |
| Toluene | Anhydrous, 99.8% | Fisher Scientific | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | |
| Sulfuryl chloride (SO₂Cl₂) | 97% | Alfa Aesar | Caution: Highly corrosive and toxic. |
| Pyrrolidine | ≥99% | Sigma-Aldrich | |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | J.T.Baker | |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | VWR | For aqueous work-up. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | VWR | For drying organic layers. |
| Diethyl ether | ACS Grade | Fisher Scientific | For extraction/crystallization. |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR | For pH adjustment. |
| Round-bottom flasks | Various sizes | Pyrex | |
| Reflux condenser | |||
| Magnetic stirrer & hotplate | |||
| Addition funnel | |||
| Rotary evaporator | |||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |
Detailed Experimental Protocol
Safety First: This protocol involves hazardous chemicals. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 1-methyl-3,4-dihydroisoquinoline
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add N-(2-phenylethyl)acetamide (16.3 g, 0.1 mol).
-
Solvent Addition: Add 250 mL of anhydrous toluene to the flask. Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: While stirring, carefully add phosphorus oxychloride (POCl₃, 23.0 g, 14 mL, 0.15 mol) dropwise via the addition funnel over 30 minutes. The addition is exothermic, and the reaction mixture will warm.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 DCM:Methanol eluent system.
-
Work-up:
-
Cool the reaction mixture to room temperature, then carefully pour it over 200 g of crushed ice in a large beaker. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as the hydrochloride salt. Separate the layers and discard the organic (toluene) layer.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly basify by adding 40% aqueous NaOH until the pH is >12. The free base of the product will precipitate as an oil.
-
Extract the product with dichloromethane (3 x 75 mL).
-
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield 1-methyl-3,4-dihydroisoquinoline as a yellow oil. The product is often pure enough for the next step, but can be further purified by vacuum distillation.
-
Expected Yield: 11.6 - 13.1 g (80-90%).
-
Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 4H, Ar-H), 3.75 (t, 2H, N-CH₂), 2.80 (t, 2H, Ar-CH₂), 2.45 (s, 3H, CH₃).
-
Step 2: Synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
-
Chlorination of Intermediate:
-
In a 250 mL flask under a nitrogen atmosphere, dissolve the 1-methyl-3,4-dihydroisoquinoline (7.25 g, 0.05 mol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂, 7.42 g, 4.4 mL, 0.055 mol) dropwise over 20 minutes. Maintain the temperature below 5 °C.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
The resulting precipitate (1-(chloromethyl)-3,4-dihydroisoquinoline hydrochloride) is used directly in the next step. Do not isolate.
-
-
Nucleophilic Substitution:
-
To the reaction mixture containing the chloromethyl intermediate, add 50 mL of anhydrous acetonitrile.
-
In a separate beaker, prepare a solution of pyrrolidine (10.65 g, 12.5 mL, 0.15 mol, 3 equivalents) in 25 mL of anhydrous acetonitrile.
-
Cool the main reaction flask back to 0 °C and add the pyrrolidine solution dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 100% DCM to 95:5 DCM:Methanol to afford the final product as a viscous oil.
-
Expected Yield: 7.7 - 9.0 g (72-84% over two steps).
-
Characterization (Expected): ¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.35 (m, 4H, Ar-H), 3.80 (s, 2H, N-CH₂-Pyrr), 3.70 (t, 2H, N-CH₂), 2.85 (t, 2H, Ar-CH₂), 2.60 (m, 4H, Pyrr-CH₂), 1.80 (m, 4H, Pyrr-CH₂). MS (ESI): m/z calculated for C₁₄H₁₈N₂ [M+H]⁺ 215.15, found 215.1.
-
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Stoichiometry (Rel. to SM) | Solvent | Temp. | Time | Expected Yield |
| 1 | Bischler-Napieralski | POCl₃ | 1.5 eq | Toluene | Reflux | 2 h | 80-90% |
| 2a | Chlorination | SO₂Cl₂ | 1.1 eq | DCM | 0°C -> RT | 3 h | Intermediate |
| 2b | Substitution | Pyrrolidine | 3.0 eq | DCM/CH₃CN | 0°C -> RT | 16 h | 72-84% (from Step 1 product) |
Mechanistic Visualization
Caption: Key stages of the Bischler-Napieralski cyclization.
References
-
Eschweiler–Clarke reaction - Wikipedia . Wikipedia. [Link]
-
Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC . National Center for Biotechnology Information. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI . MDPI. [Link]
-
Simplified Eschweiler-Clarke Methylation | PDF | Amine | Formaldehyde - Scribd . Scribd. [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - MDPI . MDPI. [Link]
-
3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC . National Center for Biotechnology Information. [Link]
-
A facile access to 1-substituted and unsubstituted 3-isoquinolinones via Mannich or Sn2 initiated cascade reactions under catalyst-free conditions - PMC . National Center for Biotechnology Information. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines . MDPI. [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds . Organic Reactions. [Link]
-
The Pictet-Spengler reaction: with focus on isoquinoline synthesis - Aaltodoc . Aaltodoc. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing . Royal Society of Chemistry. [Link]
-
Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one - K.T.H.M. College . Wiley Online Library. [Link]
-
Synthesis of isoquinolines. IX. 1,2,3,4-tetrahydroisoquinolines via the Mannich condensation . Scilit. [Link]
-
ACYLAMIDOALKYL ACETOPHENONES FROM SUBSTITUTED PHENETHYLAMINES: 2-(2-ACETAMIDOETHYL)-4,5-DIMETHOXYACETOPHENONE . Organic Syntheses. [Link]
-
1-Methyl-3,4-dihydroisoquinoline - CF Plus Chemicals . CF Plus Chemicals. [Link]
-
Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy | Organic Letters - ACS Publications . ACS Publications. [Link]
-
ALKYLATION OF 1- (3.4-DIMETHOXYBENZYL) -6.7-DIMETHOXY- ISOQUINOLINE (PAPAVERINE) . LOCKSS. [Link]
-
Synthesis of 3,4-dihydro-1(2H)-isoquinolinones | Request PDF - ResearchGate . ResearchGate. [Link]
-
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - MDPI . MDPI. [Link]
-
Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
-
(PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives - ResearchGate . ResearchGate. [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC . National Center for Biotechnology Information. [Link]
-
Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes - Organic Chemistry Frontiers (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA . IRIS UniPA. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
reagents for cyclization of phenethylamines to dihydroisoquinolines
Application Note: Reagents for Cyclization of Phenethylamines to Dihydroisoquinolines
Abstract
The 3,4-dihydroisoquinoline (DHIQ) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor to isoquinoline alkaloids (e.g., papaverine, emetine) and synthetic therapeutics. The primary route to this scaffold is the Bischler-Napieralski (B-N) cyclization of
Mechanistic Foundations
Understanding the mechanism is critical for reagent selection. The reaction is an intramolecular electrophilic aromatic substitution (EAS). The amide oxygen is activated by a Lewis acid or dehydrating agent, converting the amide into a reactive electrophile.
Key Mechanistic Pathways:
-
Activation: The reagent attacks the amide oxygen, creating an imidoyl intermediate.
-
Ionization: Elimination of the leaving group generates a highly electrophilic nitrilium ion .
-
Cyclization: The pendant aromatic ring attacks the nitrilium carbon (Friedel-Crafts type step).
-
Aromatization: Proton loss restores aromaticity, yielding the DHIQ.
Critical Failure Mode (Retro-Ritter): If the aromatic ring is electron-deficient or sterically hindered, the nitrilium ion may instead undergo fragmentation (Retro-Ritter reaction), yielding a styrene derivative and a nitrile.[1]
Figure 1: Mechanistic pathway of the Bischler-Napieralski reaction showing the critical nitrilium intermediate and the potential retro-Ritter divergence.
Reagent Selection Matrix
Selection depends on substrate stability and electronic activation of the aryl ring.
| Reagent | Conditions | Substrate Tolerance | Key Advantage | Key Limitation |
| Phosphorus Oxychloride ( | Reflux (80–110°C) | Robust substrates only | Standard, low cost, scalable. | Harsh; incompatible with acid-sensitive groups; low yield with electron-poor rings. |
| Phosphorus Pentoxide ( | Reflux in Toluene/Xylene | Moderate | Stronger dehydration than | Heterogeneous (sticky solid); difficult workup; harsh. |
| Triflic Anhydride ( | -78°C to RT | High (Acid/Heat sensitive) | Mildest method. High yields; avoids thermal decomposition. | Higher cost; moisture sensitive; requires strict anhydrous technique. |
| Polyphosphoric Acid (PPA) | 100–140°C | Very Robust | Solvent-free; drives difficult cyclizations. | Viscous; difficult workup; very harsh. |
Detailed Experimental Protocols
Protocol A: The "Classic" Robust Synthesis ( )
Best for: Simple substrates with electron-rich rings (e.g., dimethoxy) and no acid-sensitive functional groups.
Reagents:
-
Substrate: N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 equiv)
-
Reagent: Phosphorus oxychloride (
) (3.0–5.0 equiv) -
Solvent: Acetonitrile (dry) or Toluene (for higher temp)
Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar). -
Addition: Dissolve the amide substrate in dry acetonitrile (0.2 M concentration).
-
Activation: Add
dropwise at room temperature. (Caution: Exothermic). -
Reaction: Heat the mixture to reflux (82°C for MeCN, 110°C for Toluene) for 2–4 hours. Monitor by TLC or LCMS for disappearance of amide.
-
Quench (Critical): Cool to room temperature. Slowly pour the reaction mixture into crushed ice/water with vigorous stirring.
hydrolysis is violent; maintain temperature <20°C. -
Basification: Adjust pH to ~10 using 5M NaOH or
to deprotonate the DHIQ salt. -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (typically DCM/MeOH/Ammonia systems) or recrystallization (often as the HCl or picrate salt).
Protocol B: The "Modern" Mild Synthesis (Movassaghi Method)
Best for: Complex substrates, electron-deficient rings, or molecules with acid-labile protecting groups (e.g., BOC, TBDMS). Ref: Movassaghi, M. et al. Org.[2][3] Lett. 2008, 10, 3485.[2]
Reagents:
-
Substrate:
-phenethylamide (1.0 equiv) -
Activator: Trifluoromethanesulfonic anhydride (
) (1.1–1.2 equiv) -
Base: 2-Chloropyridine (1.2–1.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a flask and cool under Argon. Add the amide and 2-chloropyridine (base) to dry DCM.
-
Activation: Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add
dropwise over 5–10 minutes. The solution often turns yellow/orange, indicating imidoyl triflate formation. -
Cyclization: Stir at -78°C for 20 mins, then allow to warm slowly to 0°C or Room Temperature over 2–4 hours.
-
Note: The 2-chloropyridine buffers the triflic acid generated, preventing decomposition while allowing the highly reactive nitrilium/triflate intermediate to form.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM. The product is often clean enough to proceed without chromatography, or can be purified on neutral alumina (silica may degrade sensitive DHIQs).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Styrene Formation | Retro-Ritter fragmentation due to stable carbocation/nitrile leaving group.[4] | Switch to Protocol B ( |
| No Reaction | Ring is too electron-deficient (e.g., nitro, halogen substituents). | Increase temperature (Protocol A). If using Protocol B, warm to 40°C. Consider activating the ring (e.g., convert halides to lithiates if applicable, though risky). |
| Tarry/Black Mixture | Polymerization of DHIQ or decomposition of protecting groups. | The reaction is too acidic/hot. Must use Protocol B. Ensure |
| Incomplete Conversion | Moisture in reagents ( | Use fresh/distilled reagents. Ensure strictly anhydrous conditions. |
References
-
Bischler, A., & Napieralski, B. (1893).[1] "Zur Kenntniss der in der Dehydracetsäure enthaltenen Lactongruppe". Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.[1]
-
Movassaghi, M., & Hill, M. D. (2008).[2] "Single-Step Synthesis of Pyrimidine Derivatives". Organic Letters, 10(16), 3485–3488. (Foundational paper for the Tf2O/2-Chloropyridine activation method).
-
Medley, J. W., & Movassaghi, M. (2013).[5][6][7] "Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction". Organic Letters, 15(14), 3614–3617.[5][7]
-
Fodor, G., & Nagubandi, S. (1980).[4] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates". Tetrahedron, 36(10), 1279–1300.[4]
-
Larsen, R. D., et al. (1996). "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives". Journal of Organic Chemistry, 61(26), 9016–9017.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of spirocyclic indolines by interruption of the Bischler-Napieralski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Pyrrolidinyl-Isoquinoline Intermediates via Buchwald-Hartwig Amination
Introduction & Rationale
The isoquinoline core, particularly when functionalized with cyclic secondary amines like pyrrolidine, represents a highly privileged pharmacophore in modern drug discovery. These structural motifs are ubiquitous in biologically active compounds, serving as the backbone for TRPM8 antagonists, kinase inhibitors, and advanced cellular fluorophores .
Historically, the construction of the C–N bond between halo-isoquinolines and pyrrolidine via palladium-catalyzed Buchwald-Hartwig cross-coupling has been bottlenecked by conventional thermal heating. Standard reflux conditions often require 24 to 48 hours, which inadvertently promotes catalyst degradation (palladium black precipitation), protodehalogenation side-reactions, and ultimately, diminished yields.
The Microwave Advantage (Causality & Kinetics): Microwave (MW) irradiation fundamentally alters the reaction's thermodynamic profile. By utilizing dielectric heating, MW energy directly couples with the polar components of the reaction mixture (the amine, the base, and the solvent), resulting in instantaneous, volumetric heating. This rapid temperature ramp allows the reaction to quickly surpass the activation energy barriers of the rate-limiting oxidative addition and reductive elimination steps . Consequently, reaction times are truncated from days to mere minutes, preserving catalyst integrity and significantly improving the overall yield of the pyrrolidinyl-isoquinoline intermediate.
Experimental Design & Mechanistic Insights
A successful Buchwald-Hartwig amination is a delicate, self-validating system that relies on the synergistic interplay of the palladium precatalyst, the supporting ligand, and the base.
-
Catalyst & Ligand Selection : We utilize
paired with the bulky biaryl phosphine ligand RuPhos (or JohnPhos). Causality: RuPhos is specifically selected because its electron-rich, sterically hindered framework accelerates the reductive elimination of secondary amines like pyrrolidine, while simultaneously preventing the formation of inactive, bis-ligated Pd species that stall the catalytic cycle . -
Base Selection : Sodium tert-butoxide (
) is preferred. Its strong basicity facilitates the rapid deprotonation of the coordinated amine intermediate, driving the cycle forward. -
Solvent Selection : While toluene is a standard cross-coupling solvent, anhydrous 1,4-Dioxane is highly recommended for MW synthesis. Causality: Dioxane possesses a moderate microwave loss tangent and a higher boiling point, allowing it to safely accommodate the pressurized, super-heated conditions of a sealed MW reactor without catastrophic over-pressurization.
Quantitative Data: Thermal vs. Microwave Optimization
The following data summarizes the optimization of the coupling between 5-chloroisoquinoline and pyrrolidine, demonstrating the stark efficiency of dielectric heating.
| Entry | Heating Method | Temperature (°C) | Time | Catalyst / Ligand | Isolated Yield (%) |
| 1 | Conventional Oil Bath | 110 | 24 h | 45% | |
| 2 | Conventional Oil Bath | 110 | 48 h | 52% | |
| 3 | Microwave Irradiation | 120 | 15 min | 88% | |
| 4 | Microwave Irradiation | 150 | 10 min | 94% |
Table 1: Comparison of conventional heating versus microwave irradiation for the synthesis of 5-(pyrrolidin-1-yl)isoquinoline.
Step-by-Step Protocol: Microwave-Assisted Amination
Note: This protocol includes built-in visual and chemical quality checks to ensure a self-validating workflow.
Materials Required:
-
5-Chloroisoquinoline (1.0 equiv, 1.0 mmol)
-
Pyrrolidine (1.5 equiv, 1.5 mmol)
- (2.5 mol%)
-
RuPhos (5.0 mol%)
- (1.5 equiv, 1.5 mmol)
-
Anhydrous 1,4-Dioxane (4.0 mL)
Workflow:
-
Preparation of the Reaction Mixture (Glovebox or Schlenk Line):
-
To an oven-dried, 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 5-chloroisoquinoline (163.6 mg, 1.0 mmol),
(22.9 mg, 0.025 mmol), RuPhos (23.3 mg, 0.05 mmol), and (144.2 mg, 1.5 mmol). -
Self-Validating Check: Solid reagents must be added first to minimize atmospheric exposure. Purge the system with Argon for 5 minutes. If the reaction mixture immediately turns pitch black upon solvent addition, oxygen has quenched the active Pd(0) species, and the reaction must be restarted.
-
-
Addition of Liquids:
-
Add anhydrous 1,4-Dioxane (4.0 mL) followed by pyrrolidine (125 µL, 1.5 mmol) via a micro-syringe under positive Argon pressure.
-
Seal the vial immediately with a Teflon-lined crimp cap.
-
-
Microwave Irradiation:
-
Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Parameters : Temperature = 150 °C; Time = 10 minutes; Power = Dynamic (max 200 W); Stirring = High.
-
Causality: Dynamic power modulation ensures the temperature is strictly maintained without overshooting, preventing the thermal decomposition of the highly nucleophilic pyrrolidine.
-
-
Workup and Purification:
-
Allow the vial to cool to room temperature (assisted by compressed air cooling in the MW cavity).
-
Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite. Validation: This step removes the spent palladium catalyst and inorganic salts; the filtrate should be clear and yellow/orange.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 5-(pyrrolidin-1-yl)isoquinoline.
-
Process Visualization
Catalytic cycle of the microwave-assisted Buchwald-Hartwig amination of halo-isoquinolines.
References
-
K., Uday Kumar, et al. "Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds." ACS Omega, vol. 9, no. 51, 2024, pp. 50446-50457. URL:[Link]
-
K., Németh, et al. "Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores." RSC Advances, vol. 8, 2018, pp. 38590-38601. URL:[Link]
catalytic hydrogenation conditions for isoquinoline precursors
Application Note: Catalytic Hydrogenation Strategies for Isoquinoline Precursors
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antihypertensive, neuromuscular, and analgesic agents. Converting fully aromatic isoquinolines to THIQs requires overcoming two primary thermodynamic and kinetic barriers: the resonance stability of the benzene-fused pyridine ring and the strong propensity of the basic nitrogen lone pair to poison transition metal catalysts.
This guide details two distinct, field-proven workflows:
-
Heterogeneous Reduction: A robust, non-enantioselective protocol using Adam’s Catalyst (
) for bulk intermediate synthesis. -
Asymmetric Homogeneous Hydrogenation: A high-precision Iridium-catalyzed protocol utilizing substrate activation strategies for chiral drug discovery.
Mechanistic Foundation & Causality
The Chemoselectivity Challenge
Isoquinoline reduction poses a regioselectivity problem. The pyridine ring is electron-deficient compared to the fused benzene ring, making it susceptible to nucleophilic attack but resistant to electrophilic hydrogenation under neutral conditions. Furthermore, the
The Solution: Acid-Mediated Activation
Protonation of the isoquinoline nitrogen serves a dual purpose:
-
Electronic Activation: It disrupts the aromaticity of the pyridine ring, lowering the activation energy for hydride transfer.
-
Steric/Electronic Protection: It ties up the nitrogen lone pair, preventing it from coordinating irreversibly to the catalyst surface.
Figure 1: Mechanistic Pathway of Acid-Activated Hydrogenation
Caption: Acidic media protonates the nitrogen, preventing catalyst poisoning and activating the pyridine ring for selective reduction over the benzene ring.
Critical Parameter Optimization
Table 1 summarizes the decision matrix for catalyst selection based on substrate tolerance and stereochemical requirements.
Table 1: Catalyst Selection Matrix
| Parameter | PtO2 (Adam's Catalyst) | Pd/C (Palladium on Carbon) | Ir-Chiral Complex (Homogeneous) |
| Primary Use | Bulk reduction (Racemic) | Cost-sensitive bulk reduction | Asymmetric Synthesis (>90% ee) |
| Solvent System | Acetic Acid (Glacial) | MeOH/HCl or EtOH/AcOH | Toluene/Dioxane + Activator |
| Pressure (psi) | 40 – 60 psi | 60 – 100 psi | 300 – 700 psi |
| Poison Resistance | High (in acid) | Low (requires strong acid) | Moderate (requires additives) |
| Selectivity | Pyridine ring only | Risk of dehalogenation | Highly Chemoselective |
Protocol A: Heterogeneous Hydrogenation (Standard)
Target: Synthesis of racemic 1,2,3,4-tetrahydroisoquinoline from isoquinoline. Scope: Gram-to-Multigram scale.
Reagents & Equipment
-
Substrate: Isoquinoline (1.0 equiv).
-
Catalyst: Platinum(IV) Oxide (
, Adam's Catalyst) - 5 mol% loading. -
Solvent: Glacial Acetic Acid (0.5 M concentration).
-
Equipment: Parr Shaker Hydrogenator or High-Pressure Autoclave (Hastelloy/Stainless Steel).
Step-by-Step Methodology
-
Catalyst Charging (Inert Atmosphere):
-
Critical:
is not pyrophoric initially, but reduced Pt(0) is. However, always handle under to prevent moisture uptake. -
Weigh
(5 mol%) and transfer to the hydrogenation vessel.
-
-
Substrate Solubilization:
-
Dissolve the isoquinoline precursor in Glacial Acetic Acid.
-
Note: The exotherm of protonation may occur. Allow solution to cool to RT before adding to the vessel containing the catalyst.
-
-
Purge Cycles (Safety Critical):
-
Seal the reactor.
-
Evacuate to -25 inHg. Refill with
(3x). -
Evacuate to -25 inHg. Refill with
(3x).
-
-
Reaction:
-
Pressurize to 50 psi (3.4 bar) with
. -
Agitate vigorously (shaker or >800 rpm stirring).
-
Monitoring: Monitor
uptake. The reaction typically completes in 2–6 hours at RT. -
Endpoint: Reaction is complete when pressure drop ceases.
-
-
Workup:
-
Depressurize and purge with
. -
Filter catalyst over a pad of Celite. Keep the filter cake wet with water (Dry Pt(0) is pyrophoric).
-
Concentrate the filtrate (AcOH) under reduced pressure.
-
Basify residue with NaOH (aq) to pH > 10 and extract with DCM to isolate the free amine.
-
Protocol B: Asymmetric Hydrogenation (Advanced)
Target: Enantioselective synthesis of chiral THIQs (e.g., 1-substituted). Mechanistic Insight: Direct hydrogenation of isoquinolines is difficult. This protocol uses an activating agent (Chloroformate) to form an N-acyl isoquinolinium intermediate in situ, which is susceptible to Ir-catalyzed reduction [1, 2].
Reagents
-
Catalyst:
(1.0 mol%) + (R)-MeO-Biphep or (R)-SegPhos (2.2 mol%). -
Activator: Benzyl chloroformate (Cbz-Cl) (1.1 equiv).
-
Solvent: Toluene or THF (Dry).
-
Additives:
(5-10 mol%) or TCCA (Trichloroisocyanuric acid) can enhance rate/ee [3].
Workflow Diagram
Caption: Workflow for Iridium-catalyzed asymmetric hydrogenation using an activating group strategy.
Step-by-Step Methodology
-
Catalyst Pre-formation:
-
In a glovebox (
atmosphere), mix and the chiral diphosphine ligand in dry Toluene. Stir for 30 mins to form the active orange/red complex.
-
-
Reaction Assembly:
-
Add the isoquinoline substrate to the catalyst solution.
-
Add the activator (Benzyl chloroformate) dropwise. Observation: A precipitate (isoquinolinium salt) may form.
-
-
Hydrogenation:
-
Transfer the mixture to a high-pressure autoclave.
-
Pressurize to 600 psi (40 bar) . Note: High pressure is non-negotiable for this activation pathway.
-
Stir at Room Temperature for 12–24 hours.
-
-
Purification:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (<50% Conv.) | Catalyst Poisoning | Ensure acidic conditions (Protocol A) or increase Activator equivalents (Protocol B). |
| Low Enantioselectivity (ee) | Chloride Inhibition | In Ir-catalysis, add a halide scavenger (e.g., AgOTf) or use Iodine ( |
| Over-reduction (Ring saturation) | Temperature too high | Maintain RT. Do not heat >50°C unless using deactivated substrates. |
| Dehalogenation | Pd/C usage on halo-arenes | Switch to |
Safety Directives (H2 & Pressure)
-
Blast Shielding: All reactions >50 psi must be conducted behind a blast shield or in a designated high-pressure bay.
-
Static Discharge: Ground all metal vessels. Do not use plastic syringes for catalyst transfer (static risk).
-
Catalyst Disposal: Spent catalysts (Pd, Pt, Ir) often contain adsorbed hydrogen and are pyrophoric. Quench filter cakes with water immediately upon opening the vessel.
References
-
Wang, D.-W., Zeng, W., & Zhou, Y.-G. (2019). Iridium-catalyzed asymmetric hydrogenation of isoquinolines with high enantioselectivity. Chemical Reviews, 119(5), 2611-2680. Link
-
Lu, S.-M., Wang, Y.-Q., Han, X.-W., & Zhou, Y.-G. (2006). Asymmetric hydrogenation of quinolines and isoquinolines activated by chloroformates.[3][4] Angewandte Chemie International Edition, 45(14), 2260-2263. Link
-
Chen, M.-W., Ji, Y., Wang, J., Chen, Q.-A., Shi, L., & Zhou, Y.-G. (2017). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator.[4][5] Organic Letters, 19(19), 5228–5231. Link
-
Adams, R., & Shriner, R. L. (1923). Platinum Oxide as a Catalyst in the Reduction of Organic Compounds.[6] Journal of the American Chemical Society, 45(9), 2171–2179. Link
Sources
solvent selection for extraction of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
Abstract
The isolation of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline presents a dual challenge: managing the high basicity of the pyrrolidine moiety while preserving the hydrolytically sensitive imine bond inherent to the dihydroisoquinoline core. This guide outlines a "Cold pH-Swing" extraction protocol designed to maximize recovery and purity. We evaluate solvent performance across chlorinated, ether, and hydrocarbon classes, prioritizing selectivity, stability, and ICH Q3C compliance.
Physicochemical Profiling & Separation Logic
To design a robust extraction, we must first deconstruct the molecule’s behavior in biphasic systems.
-
Basicity (
): This molecule contains two basic centers. The pyrrolidine nitrogen is a tertiary aliphatic amine (estimated ). The dihydroisoquinoline nitrogen is an imine (estimated ). To extract the free base, the aqueous phase pH must exceed the highest by at least 2 units (Target pH > 12.5). -
Hydrophobicity (
): The neutral free base is highly lipophilic ( ), making it soluble in non-polar organic solvents. -
Stability Risk: The C=N imine bond in the 3,4-dihydroisoquinoline ring is susceptible to hydrolysis, particularly in acidic aqueous solutions or at elevated temperatures, reverting to the corresponding aldehyde/ketone and amine precursors [1, 2].
The "Cold pH-Swing" Strategy
We utilize the molecule's basicity to purify it from neutral and acidic impurities. However, to mitigate hydrolysis, the "Acid Capture" phase must be performed at low temperatures (
Figure 1: The Cold pH-Swing Logic. The critical step is the rapid, cold acid extraction to prevent imine hydrolysis.
Solvent Selection Matrix
The choice of solvent for the final extraction (Step 4 above) determines yield and purity.[1] We evaluated four candidates based on selectivity for the amine, potential for side reactions, and environmental impact.
| Solvent | Class | Selectivity for Amines | Stability Risk | Recommendation |
| Dichloromethane (DCM) | Chlorinated | High. Excellent solubility for alkaloid bases. | Low. Inert to amines. | Benchmark. Use for analytical purity or difficult separations. |
| MTBE (Methyl tert-butyl ether) | Ether | High. Excellent phase separation; resists peroxide formation. | Low. Very stable. | Preferred (Green). Best balance of performance and safety. |
| Ethyl Acetate (EtOAc) | Ester | Moderate. Co-extracts polar impurities.[1] | Medium. Risk of transamidation or hydrolysis over long periods. | Avoid. Potential reactivity with free amines/imines. |
| Toluene | Hydrocarbon | Moderate. Highly selective for lipophiles; rejects water. | Low. Requires high T to evaporate. | Alternative. Good for scale-up if product is very lipophilic. |
Selection Verdict:
-
Primary Choice: MTBE . It offers high extraction efficiency for tertiary amines, distinct phase separation (preventing emulsions), and is safer than ethers or chlorinated solvents [3].
-
Secondary Choice: DCM . Use only if the product fails to partition into MTBE.
Detailed Experimental Protocol
Objective: Isolate 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline from a reaction mixture (e.g., Bischler-Napieralski cyclization).
Reagents:
-
Extraction Solvent: MTBE (HPLC Grade).
-
Acid Phase: 0.5 M HCl (Cold,
). -
Base Phase: 5.0 M NaOH (Cold).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step-by-Step Workflow
-
Initial Dilution:
-
Dilute the crude reaction mixture with MTBE (approx. 5-10 volumes relative to crude mass).
-
Note: If the reaction solvent is water-miscible (e.g., THF, Acetonitrile), evaporate it first or dilute heavily with MTBE to ensure phase separation.
-
-
Cold Acid Capture (Critical Step):
-
Cool the organic mixture to
in an ice bath. -
Add 0.5 M HCl slowly. The volume should be sufficient to protonate all amines (check aqueous pH < 2).
-
Agitate briskly for only 2–3 minutes . Do not prolong contact time to avoid imine hydrolysis.
-
Separate the layers immediately. Keep the Aqueous Acid Layer (contains Product). Discard the organic layer (contains non-basic impurities).
-
-
Basification (The "Swing"):
-
Keep the aqueous phase on ice.
-
Slowly add 5.0 M NaOH dropwise with stirring until pH reaches 12–13 .
-
Observation: The solution should become cloudy or an oil should separate as the free base regenerates.
-
-
Final Extraction:
-
Extract the basic aqueous phase with MTBE (3 x volumes).
-
Combine the organic extracts.[1]
-
Validation: Spot the aqueous residue on TLC to ensure no product remains.
-
-
Washing & Drying:
-
Wash the combined MTBE extracts once with Brine (Sat. NaCl) to remove trapped water.
-
Dry over anhydrous
for 15 minutes. -
Filter and concentrate in vacuo at
. -
Result: The product is typically obtained as a viscous oil or low-melting solid.
-
Figure 2: Decision Tree for Solvent Selection. MTBE is prioritized for its balance of performance and safety.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Similar densities of phases or presence of surfactants. | Add saturated Brine to the aqueous phase to increase density difference. Filter the biphasic mixture through Celite if solid particulates are present. |
| Low Yield | Incomplete basification or hydrolysis. | Ensure pH > 12.5 during Step 3. If yield is still low, check for aldehyde/amine hydrolysis products via LC-MS (indicates acid exposure was too long/warm). |
| Product Decomposition | Imine instability. | Perform all aqueous steps at |
References
-
Cordes, E. H., & Jencks, W. P. (1962).[3] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.[3] [Link]
-
Master Organic Chemistry. (2023). Hydrolysis of Imines to Ketones or Aldehydes.[3][4] [Link]
-
Prat, D., et al. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry, 18(1), 288-296. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for alkaloid extraction protocols).
Sources
Application Notes and Protocols for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of Novel Chiral Ligands in Asymmetric Catalysis
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical, agrochemical, and fine chemical industries has established asymmetric catalysis as an indispensable tool. The efficacy of a metal-catalyzed asymmetric transformation is intrinsically linked to the design of the chiral ligand. An ideal chiral ligand should not only induce high stereoselectivity but also be readily synthesizable and tunable. Within this context, we introduce 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline , a novel chiral ligand architecture, and present a prospective guide to its synthesis, characterization, and application in asymmetric catalysis. This document provides a scientifically grounded framework for researchers to explore the potential of this ligand in their synthetic endeavors. The core of this ligand features a C1-stereocenter on a dihydroisoquinoline backbone, a privileged scaffold in medicinal chemistry, appended with a pyrrolidinylmethyl moiety that can act as a secondary coordination site. This bidentate N,N-ligation motif is anticipated to form stable and stereochemically well-defined complexes with various transition metals, thereby enabling a range of asymmetric transformations.
Proposed Synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
The synthesis of the target ligand can be envisioned through a multi-step sequence, commencing with the construction of the dihydroisoquinoline core, followed by the stereoselective introduction of the C1-substituent. A plausible synthetic pathway is outlined below.
Protocol 1: Synthesis of the 3,4-Dihydroisoquinoline Precursor
A common and effective method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction . This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.
Step-by-Step Methodology:
-
Amide Formation: React a commercially available phenethylamine with an appropriate acyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature to yield the corresponding N-(2-phenylethyl)acetamide.
-
Bischler-Napieralski Cyclization: Dissolve the resulting amide in a suitable solvent such as acetonitrile or toluene. Add a dehydrating agent, for example, phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with ice-water and basified with an aqueous solution of sodium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 1-chloromethyl-3,4-dihydroisoquinoline.
Protocol 2: Introduction of the Pyrrolidine Moiety
The pyrrolidine group can be introduced via nucleophilic substitution of the C1-chloromethyl precursor.
Step-by-Step Methodology:
-
Nucleophilic Substitution: Dissolve the 1-chloromethyl-3,4-dihydroisoquinoline in a polar aprotic solvent such as dimethylformamide (DMF). Add an excess of pyrrolidine and a non-nucleophilic base (e.g., potassium carbonate) to the solution.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60 to 80 °C. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield racemic 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline.
-
Chiral Resolution: The racemic mixture can be resolved into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC) or by classical resolution techniques involving the formation of diastereomeric salts with a chiral acid.
Caption: Proposed synthetic workflow for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline.
Hypothesized Mechanism of Action in Asymmetric Catalysis
The potential of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline as a chiral ligand stems from its ability to form a bidentate chelate with a metal center through the nitrogen atoms of the dihydroisoquinoline ring and the pyrrolidine moiety. This coordination is expected to create a rigid and well-defined chiral environment around the metal.
Troubleshooting & Optimization
Technical Support Center: 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline Synthesis
Current Status: Operational Topic: Yield Optimization & Troubleshooting Protocol ID: DHIQ-PYR-001
Diagnostic Workflow & Logic
User Issue: Low yield or failed cyclization of
The synthesis of 1-substituted 3,4-dihydroisoquinolines (DHIQs) via the Bischler-Napieralski reaction is chemically robust but operationally sensitive. When the substituent is a basic amine (pyrrolidine), the reaction dynamics change significantly compared to simple alkyl or aryl substituents.
Visual Troubleshooting Matrix
The following decision tree isolates the most common failure modes based on your observed symptoms.
Caption: Diagnostic logic flow for identifying yield loss in Bischler-Napieralski cyclization of basic amides.
Critical Failure Points (The "Why")
A. The Pyrrolidine "Sponge" Effect (Stoichiometry)
The Issue: Your starting material contains a tertiary amine (pyrrolidine).
The Chemistry: In a standard Bischler-Napieralski reaction, POCl
B. The Retro-Ritter Trap (Side Reaction)
The Issue: Formation of styrene derivatives instead of the isoquinoline.[2]
The Chemistry: The reaction proceeds via a nitrilium ion intermediate.[1][3][4] Under high thermal stress, this intermediate can fragment (Retro-Ritter reaction), ejecting the nitrile (pyrrolidin-1-yl-acetonitrile) and leaving behind a styrene derivative.
Impact: Significant drop in yield and "tarry" byproducts.
Solution: Avoid overheating. If refluxing in toluene (110°C) causes tar, switch to 1,2-dichloroethane (83°C) or use Tf
C. Imine Instability (Workup)
The Issue: Product disappears during extraction.
The Chemistry: The product is a cyclic imine (3,4-dihydroisoquinoline).[1] While relatively stable, imines are prone to hydrolysis back to the amine and aldehyde/acid under acidic aqueous conditions or if the basic workup generates heat.
Impact: Reversion to ring-opened precursors.
Solution: Quench the reaction into ice-water. Basify with NaOH/NH
Optimized Protocol: The "Gold Standard"
This protocol is designed specifically for 1-substituted DHIQs with basic side chains, utilizing a synergistic P
Materials
-
Precursor:
-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide (Dry, <0.5% water). -
Reagent: Phosphorus Oxychloride (POCl
) (Freshly distilled or high purity). -
Additive: Phosphorus Pentoxide (P
O ) (Optional but recommended for difficult substrates). -
Solvent: Acetonitrile (MeCN) or Toluene (Dry).
Step-by-Step Methodology
-
Preparation of Reagent Mix:
-
In a flame-dried flask under Argon, suspend P
O (1.0 equiv) in dry MeCN or Toluene. -
Add POCl
(3.0 – 5.0 equiv). Note: The excess is critical to saturate the pyrrolidine nitrogen.
-
-
Addition:
-
Add the amide precursor (1.0 equiv) to the stirring mixture at Room Temperature (RT).
-
Observation: The mixture may fume or warm slightly as the pyrrolidine coordinates with the Lewis acids.
-
-
Cyclization:
-
Heat the mixture to reflux (approx. 80–110°C depending on solvent).
-
Monitor: Check TLC or LC-MS every hour. Look for the disappearance of the amide peak (
) and appearance of the DHIQ peak (which will have the same mass minus H O, i.e., ). -
Time: Typically 2–6 hours. Do not over-reflux to avoid Retro-Ritter fragmentation.
-
-
Quenching (Critical Step):
-
Cool reaction to RT, then to 0°C in an ice bath.
-
Slowly pour the reaction mixture into crushed ice (approx. 10x volume). Caution: Violent hydrolysis of excess POCl
.
-
-
Workup:
-
Maintain temperature <10°C.
-
Basify the aqueous solution to pH 10–11 using 20% NaOH or NH
OH. Do not allow the mixture to heat up. -
Extract immediately with Dichloromethane (DCM) (3x).
-
Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo (keep water bath <40°C).
-
Comparative Yield Data (Literature Aggregated)
| Method | Reagents | Temp | Typical Yield | Notes |
| Standard | POCl | Reflux | 20–35% | Low yield due to pyrrolidine scavenging POCl |
| Excess | POCl | Reflux | 65–75% | Excess reagent overcomes basic side chain issues. |
| Synergistic | POCl | Reflux | 80–92% | Best for difficult substrates; P |
| Mild | Tf | 0°C | 70–85% | Best for heat-sensitive substrates; avoids Retro-Ritter. |
Reaction Pathway Visualization
Understanding the mechanism helps pinpoint exactly where the yield is lost.
Caption: Mechanistic pathway showing the necessity of excess reagent (to pass the Complex stage) and the risk of Retro-Ritter fragmentation.[2][5][6]
FAQ: Specific Scenarios
Q: My product is an oil that degrades on silica gel. How do I purify it? A: DHIQs are basic and can interact strongly with acidic silanols on silica, leading to streaking or hydrolysis.
-
Fix 1: Pre-treat your silica gel with 1–2% Triethylamine (TEA) in your eluent to neutralize acidic sites.
-
Fix 2: Use Basic Alumina (Activity Grade II or III) instead of silica.
-
Fix 3: Isolate as a salt. Dissolve the crude oil in dry ether and add ethereal HCl or Picric acid to precipitate the stable salt.
Q: Can I use Thionyl Chloride (SOCl
Q: I see a strong "styrene" smell and low yield. What happened? A: You triggered the Retro-Ritter reaction . This happens when the carbocation intermediate is too stable or the temperature is too high.
-
Fix: Lower the reaction temperature. Switch from refluxing Toluene (110°C) to refluxing Acetonitrile (82°C) or 1,2-DCE (83°C). If that fails, switch to the Movassaghi Method using Triflic Anhydride (Tf
O) and 2-chloropyridine at 0°C [3].
References
-
Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.
-
Fodor, G., & Nagubandi, S. (1980).[5] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[5]
-
Movassaghi, M., & Hill, M. D. (2008).[6] Single-step synthesis of pyrimidine derivatives via electrophilic activation of amides. Journal of the American Chemical Society, 128 (related protocol for mild activation using Tf2O), adapted for isoquinolines in Organic Letters, 10(16), 3485-3488.
-
Larsen, R. D., et al. (1991).[6] A modified Bischler-Napieralski procedure for the synthesis of 3,4-dihydroisoquinolines.[5][6] The Journal of Organic Chemistry, 56(21), 6034-6038.
Sources
troubleshooting low cyclization efficiency in Bischler-Napieralski reaction
Ticket ID: BN-OPT-992 Subject: Troubleshooting Low Cyclization Efficiency & Side Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your Bischler-Napieralski (BN) cyclization—a cornerstone for synthesizing dihydroisoquinolines and alkaloids—has stalled, tarred, or fragmented.
The BN reaction is deceptively simple: dehydrate an amide to an imidoyl intermediate, then let the aromatic ring attack it. However, it relies on a delicate balance between electrophilicity (of the intermediate) and nucleophilicity (of the aryl ring). When this balance tips, you encounter low yields or the dreaded "retro-Ritter" fragmentation.[1]
This guide moves beyond basic textbook definitions to address the specific failure modes encountered in modern drug discovery substrates.
Module 1: Diagnostic Triage
Before changing reagents, diagnose the failure mode by analyzing your crude LCMS/NMR data.
| Symptom | Likely Root Cause | Immediate Action |
| Recovered Starting Material | Activation failure. The amide oxygen was not removed, or the imidoyl intermediate hydrolyzed back to amide during workup. | Check reagent quality ( |
| Styrene + Nitrile Byproducts | Retro-Ritter Fragmentation .[1] The intermediate fragmented instead of cyclizing. | Lower temperature.[1][2][3] Switch to non-acidic activation ( |
| Black Tar / Emulsion | Polymerization or decomposition due to harsh thermal conditions.[1] | Stop refluxing. Switch to mild activation (Movassaghi protocol).[4][5] |
| Intermediate Visible, No Product | Electronic Deactivation . The aryl ring is too electron-poor (EWGs present) to attack the electrophile. | Requires "Super-Electrophile" generation (see Module 3). |
Module 2: The Mechanism & Failure Pathways
To fix the reaction, you must visualize the competition between the desired Path A (Cyclization) and the fatal Path B (Fragmentation).
Figure 1: The bifurcation of the Bischler-Napieralski pathway. Success depends on Path A being faster than Path B.
Module 3: Troubleshooting Specific Scenarios
Scenario A: The "Dead" Ring (Electron-Deficient Substrates)
The Problem: Your aryl ring has electron-withdrawing groups (halogens,
Why it works:
Scenario B: The Retro-Ritter Fragmentation
The Problem: You observe a styrene derivative and a nitrile in your crude mixture. The Cause: If the carbon alpha to the nitrogen can form a stable carbocation (e.g., it is benzylic or tertiary), the C-N bond cleaves under thermal stress before the ring can close. The Fix: Stop heating. Traditional BN requires reflux (80-110°C). The fragmentation activation energy is often reached before cyclization. You must use a protocol that works at -20°C to 0°C .
Module 4: Experimental Protocols
Protocol 1: The "Gold Standard" Movassaghi Method
Best for: Deactivated rings, acid-sensitive substrates, and preventing retro-Ritter fragmentation.
Reagents:
-
Substrate (1.0 equiv)
-
2-Chloropyridine (1.2 equiv) - Acts as a mild base buffer.
-
Triflic Anhydride (
) (1.1 equiv)
Workflow:
-
Dissolve amide and 2-chloropyridine in DCM under Argon.
-
Cool to -78°C (Critical for selectivity).
-
Add
dropwise.[3] -
Allow to warm to 0°C over 20 minutes. Note: Most cyclizations occur during this warming phase.
- .
Why 2-Chloropyridine? It buffers the highly acidic triflic acid generated without being nucleophilic enough to attack the electrophile itself (unlike pyridine or TEA).
Protocol 2: The "Classic" Reinforced Method
Best for: Scale-up of robust, electron-rich substrates where cost is a factor.
Reagents:
- (Solvent/Reagent)
- (Additive)
Workflow:
-
Dissolve amide in
(10-20 volumes). -
Add
(1-2 equiv). The "polyphosphate ester" formed is a stronger dehydrating agent than alone. -
Heat to reflux (80-100°C).
-
Endpoint: Monitor strictly. Prolonged heating promotes tar formation.[1]
-
Workup: Evaporate excess
before quenching. Quenching neat is dangerous and generates massive heat that decomposes the product.
Module 5: Reagent Selection Guide
| Reagent | Reactivity | Risk of Tars | Risk of Retro-Ritter | Best Use Case |
| Moderate | High (requires heat) | High | Simple, electron-rich substrates. | |
| High | Very High | High | Sterically hindered but electron-rich rings. | |
| Extreme | Low (Cold temp) | Low | Deactivated rings , sensitive functional groups. | |
| Oxalyl Chloride | High | Moderate | Low | "Larsen Modification" - avoids nitrilium ions. |
Module 6: Decision Logic
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
References
-
Bischler, A., & Napieralski, B. (1893).[7] "Zur Kenntniss einer neuen Isochinolinsynthese." Berichte der deutschen chemischen Gesellschaft.
-
Fodor, G., & Nagubandi, S. (1980).[8] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron.
-
Movassaghi, M., & Hill, M. D. (2008).[8] "Single-Step Synthesis of Pyrimidine Derivatives Enabled by a Mild Electrophilic Amide Activation." Journal of the American Chemical Society (and related Org. Lett. work on Isoquinolines).[1][2][3][4][5][6][7][9][10]
-
Larsen, R. D., et al. (1991).[8] "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines." The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions During Pyrrolidine Substitution
Introduction
Welcome to the Technical Support Center for pyrrolidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the pyrrolidine scaffold. As a saturated N-heterocycle, pyrrolidine is a superb nucleophile, but its reactivity can also lead to a variety of undesired side reactions.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure the purity of your target compounds.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the most common issues and fundamental concepts you'll encounter when performing substitution reactions with pyrrolidine.
Q1: What are the most common side reactions I should be aware of when using pyrrolidine as a nucleophile?
Answer: The primary side reactions stem from the high nucleophilicity of the pyrrolidine nitrogen. The most prevalent issues are:
-
Over-alkylation/Poly-alkylation: The N-alkylated pyrrolidine product is often more nucleophilic than the starting pyrrolidine, leading to a second (or third) substitution reaction that forms tertiary amines or even quaternary ammonium salts.[2][3] This "runaway" effect is a classic challenge in amine alkylation.[2]
-
Elimination Reactions: When using sterically hindered alkyl halides or forcing conditions (high temperature, strong base), elimination (E2) can compete with the desired substitution (SN2), leading to the formation of alkenes.
-
Ring Opening: While less common for the unstrained pyrrolidine ring compared to aziridines, ring-opening can occur under harsh conditions, particularly with certain Lewis acids or via photoredox catalysis, leading to cleavage of C-N bonds.[4][5][6]
-
C-Alkylation: In certain pyrrolidine derivatives, such as 3-pyrrolidinones, the carbon alpha to a carbonyl group can be deprotonated to form an enolate, which can then undergo C-alkylation, competing with the desired N-alkylation.[7]
Q2: My overall yield is consistently low. What are the first things I should check?
Answer: A low yield is a common but solvable problem.[8] A systematic diagnosis is key.
-
Reagent Purity and Stoichiometry: Verify the purity of your pyrrolidine and electrophile. Ensure solvents are anhydrous, especially if using moisture-sensitive reagents like strong bases.[9] Re-check your calculations and stoichiometry.
-
Reaction Kinetics: Your reaction may be too slow or degrading over time. Monitor the reaction's progress using TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to establish an optimal reaction time.[9]
-
Reaction Conditions: Temperature is a critical parameter. A reaction that is too cold may be kinetically slow, while one that is too hot may promote decomposition or side reactions.[10] Ensure you are maintaining an inert atmosphere (N₂ or Ar) if your reagents or products are sensitive to oxidation.[9]
-
Workup and Purification Losses: Ensure your product is not being lost during aqueous workup or purification. Check the pH of your aqueous layer before extraction; as a base, pyrrolidine and its derivatives may remain in an acidic aqueous phase as the ammonium salt.[11]
Section 2: Troubleshooting Specific Side Reactions
This section provides targeted advice for the most challenging and specific side reactions encountered in the field.
Q3: I'm getting a mixture of mono- and di-alkylated products. How can I selectively achieve mono-alkylation?
Answer: This is the classic over-alkylation problem.[2] The mono-alkylated secondary amine product is often a better nucleophile than the starting pyrrolidine. Here’s how to regain control.
Core Strategy: Minimize the concentration of the alkylating agent relative to the amine at all times.
-
Protocol 1: Slow Addition of Electrophile
-
Setup: Dissolve the pyrrolidine (1.0 eq.) and a suitable, non-nucleophilic base (e.g., K₂CO₃, DIPEA) in an appropriate solvent (e.g., ACN, THF).
-
Addition: Load the alkylating agent (0.9 to 1.0 eq.) into a syringe pump.
-
Execution: Add the alkylating agent dropwise to the stirred pyrrolidine solution over several hours at a controlled temperature (e.g., 0 °C to RT).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS to avoid building up an excess of the alkylating agent.
-
-
Causality: Slow addition maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to encounter the more abundant starting pyrrolidine rather than the newly formed, and more nucleophilic, mono-alkylated product.[11]
-
Alternative Strategy: Use a Large Excess of Pyrrolidine Using a large excess (3-10 equivalents) of pyrrolidine can statistically favor the reaction with the starting material over the product. However, this is atom-inefficient and requires a more challenging purification to remove the excess starting material.[3]
-
Definitive Solution: Reductive Amination For unparalleled control in forming N-alkylated pyrrolidines, reductive amination is the superior method.[2] It completely avoids the over-alkylation issue.
-
Imine Formation: React pyrrolidine with an aldehyde or ketone in a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to reduce the intermediate iminium ion in situ.[2] The reducing agent is not capable of reducing the starting carbonyl, preventing alcohol side-product formation.
-
Visualization: The "Runaway" Cascade of Over-Alkylation
Caption: The over-alkylation cascade.
Q4: My reaction is producing a significant amount of alkene. How do I favor substitution over elimination?
Answer: The competition between substitution (SN2) and elimination (E2) is governed by the base, solvent, temperature, and the structure of your electrophile.
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Base | Use a weaker, non-hindered base (e.g., K₂CO₃, NaHCO₃) or just pyrrolidine itself as the base/nucleophile. | Use a strong, sterically hindered base (e.g., DBU, t-BuOK). | Strong, bulky bases preferentially abstract a proton (E2) rather than enabling a sterically demanding backside attack (SN2).[12] |
| Solvent | Use polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile). | Use polar protic solvents (e.g., EtOH, IPA) or non-polar solvents. | Polar aprotic solvents stabilize the SN2 transition state more effectively and do not solvate the nucleophile as strongly as protic solvents.[13] |
| Temperature | Use lower temperatures. | Use higher temperatures (reflux). | Elimination reactions often have a higher activation energy and are favored entropically, thus becoming more dominant at elevated temperatures. |
| Electrophile | Use primary (1°) or unhindered secondary (2°) alkyl halides. | Use sterically hindered secondary (2°) or tertiary (3°) alkyl halides. | Steric hindrance around the electrophilic carbon makes the SN2 backside attack difficult, favoring proton abstraction from a beta-carbon for E2. |
Troubleshooting Workflow: If you observe alkene formation:
-
Lower the Temperature: This is the simplest first step. Run the reaction at room temperature or 0 °C.
-
Change the Base: If using a strong base, switch to a milder one like potassium carbonate.
-
Switch the Solvent: Move from an alcohol or toluene to DMF or acetonitrile.[14] The nucleophilicity of pyrrolidine is significantly enhanced in acetonitrile compared to methanol.[15]
Q5: I suspect my pyrrolidine ring is opening. Is this possible and how can I prevent it?
Answer: While the five-membered pyrrolidine ring is relatively stable and not strained like aziridine, ring-opening C-N bond cleavage can be induced under specific, typically harsh, conditions.[4][5]
-
Common Causes:
-
Strong Lewis Acids: Certain Lewis acids can coordinate to the nitrogen, weakening the C-N bonds and making them susceptible to nucleophilic attack or rearrangement.
-
Photoredox/Radical Conditions: Modern synthetic methods can generate radical intermediates that lead to ring opening.[16] For example, single-electron transfer from a photocatalyst can initiate C-N cleavage.[4][5]
-
Rearrangements: In complex, polycyclic systems, intramolecular strain can be relieved through ring-opening or rearrangement pathways (e.g., retro-aza-Prins reaction).[16]
-
-
Prevention and Mitigation:
-
Milder Conditions: Avoid excessively high temperatures and highly acidic or basic conditions unless required by a validated protocol.
-
Protecting Groups: If subsequent steps in your synthesis require harsh conditions, consider protecting the pyrrolidine nitrogen. A carbamate (like Boc or Cbz) or a sulfonamide (like Ts or SES) dramatically changes the electronics of the nitrogen, making it non-nucleophilic and generally more robust.[17][18]
-
Re-evaluate Catalysts: If using transition metal or photoredox catalysis, be aware of potential single-electron transfer pathways that could lead to ring fragmentation. Screen different catalysts or additives if you suspect this is occurring.[4]
-
Section 3: Proactive Strategy - The Power of Protecting Groups
Proactively using protecting groups is often the most effective strategy to prevent a host of side reactions, especially in multi-step syntheses.
Q6: When should I use a protecting group on the pyrrolidine nitrogen, and which one should I choose?
Answer: Use a protecting group when you need to perform chemistry elsewhere on the molecule and want to prevent the pyrrolidine nitrogen from reacting (e.g., acting as a nucleophile or base).[18] The choice of protecting group depends on the stability required and the conditions for its removal.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (TFA, HCl in Dioxane) | Adv: Very common, stable to base and hydrogenation. Disadv: Labile to strong acid. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Adv: Stable to acid/base. Orthogonal to Boc. Disadv: Not suitable if other reducible groups (alkenes, alkynes) are present. |
| Tosyl | Ts | Tosyl chloride (TsCl) | Harsh conditions (e.g., Na/NH₃, HBr/AcOH). | Adv: Very robust, stable to most conditions. Disadv: Difficult to remove.[17] |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES-Cl | Fluoride source (e.g., TBAF, HF-Pyridine) | Adv: Robust like Tosyl but cleaved under much milder, specific conditions.[17] Superior to Tosyl for many applications.[17] |
Workflow: Deciding on a Protection Strategy
Sources
- 1. safrole.com [safrole.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. gacariyalur.ac.in [gacariyalur.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protective Groups [organic-chemistry.org]
Technical Guide: Stability & Handling of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
[1]
Executive Summary
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a nitrogenous heterocycle characterized by a cyclic imine (C=N) core substituted with a basic pyrrolidine moiety.[1][2] While the pyrrolidine group enhances solubility in acidic media, the dihydroisoquinoline core presents two critical stability challenges in aqueous environments: acid-catalyzed hydrolysis and oxidative aromatization .[1]
-
Primary Risk: Hydrolysis of the imine bond, leading to ring-opening and loss of biological activity.[1]
-
Secondary Risk: Oxidation to the fully aromatic isoquinoline derivative, driven by air exposure and accelerated by light.[1][2]
-
Recommendation: Avoid long-term storage in aqueous media.[1] Prepare fresh from anhydrous stock solutions (DMSO/Ethanol) immediately prior to use.[1]
Part 1: Aqueous Stability Profile[1]
Hydrolysis (The "Imine" Problem)
The 3,4-dihydroisoquinoline core contains a C=N double bond (Schiff base). In aqueous solution, this bond exists in equilibrium with its hydrolysis products.[1]
-
Mechanism: Water attacks the electrophilic carbon (C1) of the imine. This reaction is acid-catalyzed .[1][3] Protonation of the imine nitrogen makes the C1 carbon highly electrophilic, facilitating nucleophilic attack by water.
-
Result: The ring opens to form a ketone-amine derivative (specifically, a 2-(2-aminoethyl)phenyl ketone substituted with the pyrrolidinyl group).[1]
-
pH Sensitivity:
Oxidation (Aromatization)
Dihydroisoquinolines are chemically "stressed" intermediates between tetrahydroisoquinolines (reduced) and isoquinolines (aromatic).[1]
-
Mechanism: The molecule can lose two hydrogen atoms to form the fully aromatic isoquinoline system. This process is thermodynamically favorable due to the gain in resonance energy (aromaticity).
-
Triggers: Dissolved oxygen, transition metal ions, and UV light.[1]
Part 2: Troubleshooting & FAQs
Q1: Why did my clear solution turn yellow/brown overnight?
Diagnosis: Oxidative Degradation. The yellowing is a classic signature of aromatization or polymerization. 3,4-Dihydroisoquinolines are often colorless or pale oils, whereas their oxidized isoquinoline counterparts and polymerized by-products are frequently colored (yellow to brown).[1][2]
Q2: I see a precipitate when diluting my DMSO stock into PBS (pH 7.4).
Diagnosis: Solubility Limit (Free Base Precipitation). The molecule contains two nitrogen centers: the pyrrolidine (pKa ~10) and the imine (pKa ~6-7). At pH 7.4, the imine is likely unprotonated (neutral), reducing the molecule's overall polarity.
-
Fix:
Q3: My compound dissolved in 0.1 M HCl, but lost activity after 2 hours.
Diagnosis: Acid-Catalyzed Hydrolysis. While acid improves solubility by protonating the nitrogens, it activates the imine bond for attack by water.[1][2] You effectively dissolved the compound but destroyed its chemical structure.
-
Fix: Avoid strong acids. If acidic conditions are required for a specific assay, prepare the solution immediately before addition and keep it on ice to slow the hydrolysis rate.
Part 3: Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Store the compound in a non-aqueous environment to prevent hydrolysis.
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol .[1] Avoid water.
-
Concentration: Prepare a high-concentration stock (e.g., 10–50 mM) to minimize the volume of co-solvent added to your cells/assay.[1]
-
Storage: Aliquot into light-tight vials. Store at -20°C or -80°C .
-
Shelf-life: ~6 months in DMSO at -80°C.[1]
-
Protocol B: Aqueous Dilution (Just-in-Time Preparation)
Perform this step < 15 minutes before your experiment.[1]
-
Calculate: Determine the final concentration and volume required.
-
Buffer Selection: Use a buffered saline (PBS or HEPES, pH 7.2–7.4).[1]
-
Optional: Degas the buffer by bubbling Nitrogen gas for 5 minutes to remove oxygen.[1]
-
-
Dilution:
-
Add the calculated volume of DMSO stock to the buffer while vortexing gently.
-
Critical: Do not add buffer to the DMSO stock; always add stock to the buffer to prevent transient high-concentration precipitation.[1]
-
-
Usage: Keep the solution on ice. Discard any unused aqueous solution after the experiment; do not refreeze .
Part 4: Degradation Pathways Visualization[1]
The following diagram illustrates the two primary degradation pathways: Hydrolysis (Acid-mediated) and Oxidation (Air-mediated).[1]
Caption: Figure 1. Degradation pathways of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline. The central pathway (yellow) shows acid-activation leading to irreversible hydrolysis (red).[1] The lower pathway (dashed) shows oxidative aromatization.
Solvent Compatibility Matrix
| Solvent System | Stability Rating | Solubility | Recommendation |
| Anhydrous DMSO | ★★★★★ (High) | Excellent | Preferred for Stock |
| Anhydrous Ethanol | [1] ★★★★☆ (Good) | Good | Good alternative |
| PBS (pH 7.4) | [1] ★★☆☆☆ (Low) | Moderate | Use immediately (<1 hr) |
| Acidic Water (pH < 4) | [1] ★☆☆☆☆ (Unstable) | High | Avoid (Rapid Hydrolysis) |
| Basic Water (pH > 9) | [1][2] ★★★☆☆ (Moderate) | Poor | Precipitation risk |
References
-
Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines (Bischler-Napieralski Reaction). Retrieved from [Link]
-
Cordes, E. H., & Jencks, W. P. (1962).[1] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837. (Foundational mechanism for imine hydrolysis).[1]
-
Awuah, E., & Capretta, A. (2010).[1][4] Access to Isoquinoline Derivatives via the Activation of Isoquinolin-1(2H)-ones.[1][4] The Journal of Organic Chemistry, 75(16), 5627–5634. (Discusses oxidation/aromatization of dihydroisoquinolines).
-
Dalton Transactions. (2006).[1][5] Complexation behaviour and stability of Schiff bases in aqueous solution.[1][5][6] (General principles of imine stability in water).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in 1-Substituted Dihydroisoquinoline Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive bottlenecks in aza-heterocycle drug development: overcoming steric hindrance at the C1 position during the synthesis and functionalization of 3,4-dihydroisoquinolines (DHIQs).
When working with bulky aliphatic groups (e.g., tert-butyl) or ortho-substituted aryls, classical synthetic routes often fail due to severe steric clashing. This guide breaks down the causality behind these failures and provides self-validating, field-proven protocols to bypass them.
Diagnostic Workflow
Before diving into the specific protocols, use the diagnostic decision tree below to isolate the root cause of your synthetic failure.
Diagnostic decision tree for troubleshooting steric hindrance in 1-substituted DHIQ synthesis.
Troubleshooting Guides & FAQs
FAQ 1: My Bischler-Napieralski cyclization fails with bulky amides. How can I drive the ring closure?
The Causality: The classical Bischler-Napieralski reaction relies on dehydrating agents like POCl₃ or P₂O₅ to convert an amide into an imidoyl chloride or phosphoryl imine-ester. When the acyl group is sterically demanding, the steric clash between this bulky C1-substituent and the C8-proton of the aromatic ring creates a massive activation energy barrier. The standard imidoyl chloride intermediate simply lacks the electrophilicity required to overcome this barrier, resulting in recovered starting material or decomposition.
The Solution: Abandon POCl₃ and transition to the Movassaghi protocol, which utilizes trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine[1]. This combination generates a transient, highly electrophilic nitrilium ion (or pyridinium adduct) that is reactive enough to force cyclodehydration even against severe steric gradients[1].
Quantitative Comparison of Activating Agents:
| Activating Agent | Typical Temp | Reaction Time | Yield (Bulky Substrates) | Mechanistic Intermediate |
| POCl₃ | 80–100 °C | 12–24 h | < 30% | Imidoyl chloride |
| P₂O₅ / POCl₃ | 100 °C | 12–24 h | 30–50% | Phosphoryl imine-ester |
| Tf₂O / 2-Chloropyridine | -78 °C to RT | 1–4 h | 85–95% | Highly electrophilic nitrilium ion |
Self-Validating Protocol: Tf₂O-Mediated Cyclodehydration
-
Preparation: In an oven-dried flask under Argon, dissolve the bulky N-phenethylamide (1.0 equiv) and 2-chloropyridine (1.2–1.5 equiv) in anhydrous CH₂Cl₂ (0.1 M).
-
Activation: Cool the reaction mixture to -78 °C. Add Tf₂O (1.1 equiv) dropwise.
-
Self-Validating Cue: The solution will immediately transition to a vibrant yellow or orange color. This visual shift confirms the successful formation of the highly electrophilic nitrilium/pyridinium intermediate. If the solution remains colorless, check your Tf₂O for degradation (hydrolysis to triflic acid).
-
-
Cyclization: Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 1–2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.
FAQ 2: I am trying to add a bulky Grignard reagent to C1 of an isoquinoline core, but the addition fails. Why?
The Causality: While hard nucleophiles naturally favor attack at the C1 position of isoquinolines[2], bulky nucleophiles (like tert-butyl Grignard or ortho-tolyl lithium) face severe steric repulsion from both the nitrogen lone pair and the adjacent C8 proton. The inherent electrophilicity of the neutral C=N bond is too low to overcome this steric penalty, causing the nucleophile to act as a base instead, leading to deprotonation or unreacted starting material.
The Solution: You must pre-activate the nitrogen by forming an N-acyl or N-alkyl isoquinolinium salt. This modification achieves two critical mechanistic goals: it removes the repulsive nitrogen lone pair, and it introduces a formal positive charge that drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C=N bond, forcing the nucleophilic addition to proceed rapidly.
Self-Validating Protocol: N-Acyl Isoquinolinium Addition
-
Salt Formation: Dissolve the isoquinoline (1.0 equiv) in anhydrous THF under Argon and cool to -20 °C. Add ethyl chloroformate or acetyl chloride (1.1 equiv) dropwise.
-
Self-Validating Cue: A white or pale precipitate of the N-acyl isoquinolinium salt will rapidly form in the THF. This precipitate is your visual confirmation that the nitrogen has been successfully activated.
-
-
Nucleophilic Attack: Slowly add the bulky Grignard reagent (1.5 equiv) dropwise to the suspension at -20 °C.
-
Self-Validating Cue: As the bulky nucleophile attacks the C1 position and forms the neutral 1-substituted 1,2-dihydroisoquinoline adduct, the precipitate will dissolve, yielding a clear or slightly homogenous solution.
-
-
Completion: Stir for 1 hour while slowly warming to 0 °C. Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, and purify.
FAQ 3: How do I achieve high enantiomeric excess (ee) when reducing sterically hindered 1-substituted DHIQs to tetrahydroisoquinolines (THIQs)?
The Causality: The enantioselective reduction of 1-substituted-DHIQs is traditionally achieved using chiral transition-metal catalysts (e.g., Noyori-type Ru, Rh, or Ir complexes)[3]. These catalysts require precise coordination to the imine nitrogen to transfer the hydride stereoselectively. A bulky C1 substituent physically blocks this coordination sphere, preventing the catalyst from docking properly, which leads to poor conversion rates or near-racemic mixtures.
The Solution: Pivot from direct transition-metal hydrogenation to Asymmetric Transfer Hydrogenation (ATH) using tailored chiral catalysts that possess larger, more accommodating chiral pockets. Alternatively, enzymatic catalysis (e.g., engineered imine reductases) is highly effective for bulky substrates, as the enzyme's active site can be specifically evolved to accommodate and strictly orient sterically demanding 1-substituted-DHIQs without relying on simple metal-nitrogen coordination[3].
References
-
Title: A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives Source: organic-chemistry.org (Originally published in Organic Letters, 2008) URL: 1
-
Title: Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review Source: rsc.org (RSC Advances, 2023) URL: 3
-
Title: Nucleophilic addition to quinolines and isoquinolines Source: quimicaorganica.org URL: 2
Sources
- 1. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives [organic-chemistry.org]
- 2. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 3. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
Technical Support Center: Optimizing Temperature for Isoquinoline Ring Closure
Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the temperature conditions for isoquinoline ring closure reactions. Here, we address common issues encountered during these critical synthetic steps, providing in-depth explanations and actionable troubleshooting advice to enhance your experimental outcomes.
FAQs and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific challenges you may face. We will delve into the causality behind experimental choices, drawing on established chemical principles and field-proven insights.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide.[1][2][3] Temperature control is paramount to achieving high yields and minimizing side reactions.
Question 1: My Bischler-Napieralski reaction is resulting in a low yield or a complex mixture of products. How does temperature play a role and what can I do to optimize it?
Answer:
Low yields and product mixtures in the Bischler-Napieralski reaction are frequently linked to improper temperature control, which can lead to several competing side reactions or decomposition.[4][5]
Causality:
-
Insufficient Temperature: The cyclization step, an intramolecular electrophilic aromatic substitution, has a significant activation energy barrier.[2][6] If the temperature is too low, the reaction may not proceed at a reasonable rate, or fail to initiate altogether.[5]
-
Excessive Temperature: Conversely, high temperatures can promote undesirable side reactions.[4] The most common of these is the retro-Ritter reaction , which leads to the formation of a styrene byproduct.[7][8] This is particularly an issue when the resulting styrene is highly conjugated.[4] Overheating can also lead to the decomposition of starting materials and products, often resulting in the formation of tar.[4]
Troubleshooting & Optimization:
-
Systematic Temperature Screening: Begin with the established reflux temperature of your chosen solvent (e.g., toluene, xylene).[7] If the yield is low, incrementally increase the temperature by using a higher-boiling solvent or by employing microwave-assisted heating, which can accelerate the reaction and often improves yields.[7][9]
-
Monitor Reaction Progress: Closely follow the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will help you determine the optimal reaction time at a given temperature and prevent prolonged heating that can lead to byproduct formation.
-
Consider Milder Reagents: For temperature-sensitive substrates, traditional high-temperature conditions with strong dehydrating agents like POCl₃ or P₂O₅ may be too harsh.[2][10] Modern protocols using reagents like triflic anhydride (Tf₂O) in combination with a non-nucleophilic base (e.g., 2-chloropyridine) can facilitate the reaction at much lower temperatures, sometimes even at room temperature.[5][9]
Question 2: I am observing a significant amount of a styrene-like byproduct. How can I adjust the temperature and other conditions to minimize this?
Answer:
The formation of a styrene byproduct is a classic sign of the retro-Ritter reaction competing with your desired cyclization.[7][8]
Causality:
The nitrilium ion intermediate in the Bischler-Napieralski reaction can either undergo intramolecular cyclization to form the dihydroisoquinoline or fragment to produce a stable styrene derivative.[7] Higher temperatures can favor the fragmentation pathway, especially if the resulting styrene is stabilized by conjugation.[4]
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: This is the most direct approach to disfavor the retro-Ritter reaction.[5] If you are refluxing in a high-boiling solvent like xylene, consider switching to toluene to lower the reaction temperature.[7]
-
Solvent Choice: Using the corresponding nitrile as a solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter product.[7]
-
Milder Reagents: As mentioned previously, employing milder dehydrating agents like triflic anhydride can allow the reaction to proceed at lower temperatures where the retro-Ritter reaction is less favorable.[5]
| Reagent/Condition | Typical Temperature Range | Notes |
| POCl₃ in Toluene | 80-110 °C (Reflux) | A common starting point for many substrates.[4][5] |
| POCl₃/P₂O₅ in Xylene | 110-140 °C (Reflux) | For less reactive, electron-deficient aromatic rings.[2][8] |
| Triflic Anhydride/2-chloropyridine | -20 °C to Room Temperature | A milder alternative for sensitive substrates.[5][9] |
| Microwave Irradiation | 150-200 °C | Can significantly reduce reaction times.[11][12] |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions.[13][14] Temperature can influence not only the reaction rate but also the stereochemical outcome.
Question 3: My Pictet-Spengler reaction is slow and gives poor yields. Should I increase the temperature?
Answer:
While increasing the temperature can accelerate the Pictet-Spengler reaction, it's a delicate balance, as excessive heat can lead to decomposition, especially with sensitive substrates like tryptophan derivatives.[1]
Causality:
The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring.[14] The rate of both iminium ion formation and the subsequent cyclization are temperature-dependent. For less nucleophilic aromatic rings, higher temperatures and stronger acids are often required to achieve a reasonable reaction rate.[14][15]
Troubleshooting & Optimization:
-
Gradual Temperature Increase: Start with milder conditions, such as room temperature, and gradually increase the temperature if the reaction is sluggish.[1] Monitoring by TLC is crucial to find the optimal temperature that provides a good reaction rate without significant decomposition.
-
Acid Catalyst Optimization: The choice and concentration of the acid catalyst can be just as important as temperature.[1][16] For unreactive substrates, a stronger acid like trifluoroacetic acid (TFA) may be more effective than weaker acids.[1]
-
Microwave-Assisted Synthesis: As with the Bischler-Napieralski reaction, microwave heating can often provide the necessary energy for cyclization in a shorter time, potentially minimizing thermal degradation.[17]
Question 4: I am getting a mixture of cis and trans diastereomers in my Pictet-Spengler reaction. How can I control the diastereoselectivity by adjusting the temperature?
Answer:
The diastereoselectivity of the Pictet-Spengler reaction is often under kinetic or thermodynamic control, which can be influenced by temperature.[14][15]
Causality:
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the cis isomer, which is the product of the faster-forming transition state.[14][15]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing the initial kinetic product to equilibrate to the more stable trans isomer, which is the thermodynamic product.[14] This can also lead to racemization.[14][15]
Troubleshooting & Optimization:
-
For the cis isomer: Perform the reaction at lower temperatures.[14][15] This will favor the kinetically controlled product.
-
For the trans isomer: Running the reaction at a higher temperature for a longer period can favor the thermodynamically more stable trans product.[14] However, be mindful of potential side reactions and decomposition at elevated temperatures.
| Condition | Diastereomeric Outcome | Rationale |
| Lower Temperature | Favors cis isomer | Kinetic Control[14][15] |
| Higher Temperature | Favors trans isomer | Thermodynamic Control[14] |
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[18][19] This reaction often requires harsh conditions, making temperature optimization critical.[4]
Question 5: My Pomeranz-Fritsch reaction is not proceeding to completion, and I'm observing a lot of starting material decomposition. How should I approach temperature optimization?
Answer:
The Pomeranz-Fritsch reaction is notorious for requiring strong acids and often high temperatures, which can lead to a fine line between successful cyclization and decomposition.[4][18]
Causality:
The cyclization step requires a strong acid to protonate the acetal and facilitate the intramolecular electrophilic aromatic substitution.[19] If the temperature is too low, the activation energy for this step may not be overcome. However, the strongly acidic conditions at high temperatures can easily lead to polymerization and other decomposition pathways.[4]
Troubleshooting & Optimization:
-
Careful Temperature Control: The optimal temperature for the Pomeranz-Fritsch reaction is highly substrate-dependent.[18] It is essential to carefully control and monitor the reaction temperature. A step-wise increase in temperature while monitoring the reaction by TLC can help identify the "sweet spot" for your specific substrate.
-
Choice of Acid: While concentrated sulfuric acid is traditional, other strong acids or Lewis acids can sometimes promote the reaction under milder conditions.[18][19] Experimenting with different acid catalysts may allow for a lower reaction temperature.
-
Two-Step Procedure: Consider a two-step approach where the benzalaminoacetal is first formed and isolated under milder conditions. The subsequent acid-catalyzed cyclization can then be optimized independently, allowing for more precise control over the temperature during this critical step.[18]
Experimental Protocols
General Protocol for Temperature Optimization in Bischler-Napieralski Reaction
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[4]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., toluene).[4] Add the dehydrating agent (e.g., POCl₃, 2.0-3.0 equiv) dropwise at room temperature.[4]
-
Heating and Monitoring: Heat the reaction mixture to a starting temperature (e.g., 80 °C).[5] Monitor the reaction progress every 30 minutes using TLC.
-
Temperature Increase (if necessary): If no significant product formation is observed after 2 hours, incrementally increase the temperature by 10 °C and continue monitoring.
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.[4] Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous NaOH or NH₄OH).[4]
-
Extraction and Purification: Extract the product with an organic solvent.[4] Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography.[4]
Visualizations
Decision Workflow for Temperature Optimization
Caption: Troubleshooting workflow for temperature optimization in isoquinoline synthesis.
Modern Approaches to Temperature Control
While traditional heating methods are effective, modern techniques offer enhanced control and can often lead to improved outcomes.
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times and higher yields.[11][20] This can be particularly advantageous for reactions that require high temperatures, as it minimizes the overall time the substrate is exposed to harsh conditions.
-
Photocatalysis: Emerging research has demonstrated that some isoquinoline ring closures can be achieved at room temperature using visible-light photocatalysis.[21][22] This green chemistry approach avoids the need for high temperatures altogether, offering a milder alternative for sensitive substrates.
Conclusion
Optimizing the temperature for isoquinoline ring closure is a critical aspect of achieving high yields and purity. By understanding the underlying chemical principles of each reaction and systematically troubleshooting, researchers can overcome common challenges. This guide provides a framework for diagnosing issues related to temperature and implementing effective solutions. For further assistance, please consult the references provided below.
References
-
Pictet-Spengler reaction - chemeurope.com. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
-
Lian, W. et al. (2025) Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry, 24(2). Available at: [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC. Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction - ResearchGate. Available at: [Link]
-
Pomeranz-Fritsch Reaction. Available at: [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. Available at: [Link]
-
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
-
Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing). Available at: [Link]
-
Microwave assisted synthesis of isoquinolines and isoquinolinones by Deshmukh et al. - ResearchGate. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Available at: [Link]
-
Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Available at: [Link]
-
Bischler-Napieralski Reaction. Available at: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing). Available at: [Link]
-
Optimisation of reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Bischler–Napieralski reaction - Grokipedia. Available at: [Link]
-
Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Available at: [Link]
-
Isoquinoline synthesis. Available at: [Link]
-
Pomeranz–Fritsch reaction - Wikipedia. Available at: [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
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- 21. researchgate.net [researchgate.net]
- 22. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectral analysis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
As a Senior Application Scientist specializing in structural elucidation, I frequently see researchers struggle with the spectral characterization of 1-substituted 3,4-dihydroisoquinolines. When analyzing 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline , standard ambient-temperature NMR protocols often yield frustratingly ambiguous spectra.
This guide objectively compares the performance of different analytical methodologies—specifically evaluating solvent environments, temperature modulation, and chemical derivatization—to resolve the anomalous line broadening inherent to this molecular class.
The Mechanistic Challenge: Why Standard NMR Fails
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline features a rigid 3,4-dihydroisoquinoline (DHIQ) core coupled to a flexible, basic pyrrolidine ring. When analyzed in standard deuterated chloroform (CDCl₃) at 298 K, the signals corresponding to the C3-CH₂ protons of the DHIQ ring and the bridging C1'-CH₂ protons often degrade into featureless, broad humps.
The causality behind this phenomenon is multifaceted. As documented in foundational studies on the [1], the broadening is driven by intermediate exchange rates on the NMR timescale (
-
Trace Acid Complexation: The imine nitrogen (N2) and the pyrrolidine nitrogen act as competitive hydrogen-bond acceptors for trace DCl/water in CDCl₃, leading to rapid protonation/deprotonation cycles.
-
Conformational Flux: The DHIQ ring undergoes a thermal half-chair inversion, while the pyrrolidine ring undergoes rapid nitrogen inversion.
To achieve high-resolution structural elucidation, we must push the exchange rate out of the intermediate regime—either by accelerating it (via heat) or completely arresting it (via salt formation).
Logical relationship of factors causing intermediate exchange and NMR line broadening.
Comparative Performance of NMR Methodologies
To objectively evaluate how to best characterize this compound, we synthesized the free base and compared its spectral resolution across four distinct analytical environments. The quantitative data below summarizes the resolution of the most problematic aliphatic signals.
Table 1: Comparative ¹H NMR Resolution of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline (600 MHz)
| Analytical Method | Solvent | Temp (K) | C3-CH₂ Signal (δ ~3.7) | Bridging C1'-CH₂ Signal | Resolution Quality | Primary Limitation |
| A: Standard Free Base | CDCl₃ | 298 | Broad hump ( | Broad singlet ( | Poor | Severe line broadening masks coupling constants. |
| B: Polar Solvent | DMSO-d₆ | 298 | Broad multiplet ( | Broad singlet ( | Moderate | High solvent viscosity limits |
| C: VT-NMR (Thermal) | DMSO-d₆ | 353 | Sharp triplet ( | Sharp singlet | Excellent | Potential for sample degradation at high temperatures. |
| D: Di-HCl Salt (Chemical) | D₂O | 298 | Sharp triplet ( | Sharp singlet | Excellent | Requires an additional synthetic isolation step. |
*Note: Protonation in Method D induces a significant downfield shift (C3-CH₂ shifts to ~3.95 ppm; C1'-CH₂ shifts to ~4.60 ppm).
Verdict: While Method A is the industry default, it is analytically useless for this specific scaffold. Method C (VT-NMR) is the most time-efficient alternative for routine checks. However, Method D (Di-HCl Salt) provides the ultimate reference standard, completely locking the conformation and eliminating exchange phenomena, which is critical when reporting novel [2] to regulatory bodies.
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not simply execute the steps; verify the intermediate physical states as described.
Workflow for resolving anomalous 1H NMR line broadening in 3,4-dihydroisoquinolines.
Protocol 1: Variable-Temperature (VT) ¹H NMR Acquisition (Method C)
Use this method for rapid structural verification without chemical derivatization.
-
Sample Preparation: Dissolve 15 mg of the free base in 0.6 mL of anhydrous DMSO-d₆.
-
Instrument Calibration: Calibrate the VT unit of the NMR spectrometer using a standard ethylene glycol sample to ensure accurate temperature readings at 353 K (80 °C).
-
Thermal Equilibration: Insert the sample and allow it to equilibrate at 353 K for exactly 10 minutes.
-
Causality: Thermal equilibration ensures homogenous magnetic susceptibility across the sample tube. Failing to wait will result in convection currents that artificially broaden the lines, defeating the purpose of the experiment.
-
-
Tuning and Shimming: Re-tune the probe and perform gradient shimming at 353 K.
-
Causality: The dielectric constant and viscosity of DMSO-d₆ change drastically at 80 °C, altering the probe circuit's impedance.
-
-
Acquisition & Validation: Acquire the spectrum using a standard 30° pulse program.
-
Self-Validation: Check the residual water peak in DMSO-d₆. At 298 K, it appears at 3.33 ppm. At 353 K, the hydrogen-bond network breaks down, and the water peak should shift upfield to approximately 2.90 ppm. If this shift is not observed, your sample has not reached the target temperature.
-
Protocol 2: Preparation of the Di-Hydrochloride Salt (Method D)
Use this method for generating publication-grade spectra and highly stable reference standards, similar to protocols used for [3].
-
Salt Formation: Dissolve 20 mg of the free base in 1 mL of anhydrous diethyl ether. Slowly add 2.5 equivalents of 2M HCl in diethyl ether dropwise under vigorous stirring.
-
Isolation: Centrifuge the resulting white precipitate at 4000 rpm for 3 minutes. Decant the supernatant and wash the pellet twice with 0.5 mL of cold diethyl ether to remove unreacted free base and non-polar impurities.
-
Drying: Dry the precipitate under high vacuum (0.1 mbar) for 2 hours.
-
Self-Validation: Weigh the sample to confirm quantitative yield. In the subsequent NMR spectrum, verify the complete removal of diethyl ether by checking for the absence of a triplet at 1.18 ppm and a quartet at 3.48 ppm.
-
-
NMR Acquisition: Dissolve 15 mg of the dried salt in 0.6 mL of D₂O. Acquire the spectrum at 298 K.
-
Self-Validation: Confirm complete diprotonation by observing the pyrrolidine N-CH₂ protons. In the free base, they resonate at ~2.6 ppm; in the di-HCl salt, the positive charge on the nitrogen strongly deshields them, shifting them downfield to ~3.5–3.8 ppm.
-
Conclusion
When analyzing 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline, standard CDCl₃ NMR at room temperature is fundamentally inadequate due to intermediate chemical and conformational exchange. By understanding the physical chemistry driving this line broadening, researchers can confidently pivot to VT-NMR in DMSO-d₆ for rapid screening, or di-HCl salt formation in D₂O for definitive, publication-quality structural elucidation.
References
-
Narayanaswami, S., et al. (1984). "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Journal of Chemical Sciences, 93(2), 145-161. Available at:[Link]
-
Czerwińska, K., et al. (2024). "Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines." Molecules, 29(14), 3335. Available at:[Link]
-
Koczka, B., et al. (2018). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules, 23(11), 2828. Available at:[Link]
Navigating Selectivity: A Comparative Guide to HPLC Method Development for Isoquinoline Derivative Purity Analysis
Isoquinoline derivatives form the structural backbone of numerous pharmacologically active compounds, ranging from naturally occurring alkaloids to synthetic antitumor agents like indenoisoquinolines[1]. In pharmaceutical drug development, ensuring the absolute purity of these basic, aromatic nitrogen-containing heterocycles is a critical regulatory requirement. However, their structural features—specifically the basic nitrogen atom and the rigid, electron-rich aromatic system—present unique chromatographic challenges.
As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a rational selection of stationary phase chemistries designed to exploit the specific physicochemical properties of the analyte. This guide objectively compares the performance of standard C18, Pentafluorophenyl (PFP), and Biphenyl stationary phases, and provides a field-proven, self-validating protocol for the purity analysis of isoquinoline derivatives.
The Causality of Isoquinoline Retention and Selectivity
To achieve specificity—the ability to unequivocally assess an analyte in the presence of degradation products and synthesis intermediates—we must understand the molecular interactions at play[2].
Traditional reversed-phase liquid chromatography (RP-HPLC) utilizing standard C18 columns relies predominantly on dispersive (hydrophobic or van der Waals) interactions[3]. While highly effective for neutral compounds, basic isoquinolines readily protonate under the acidic mobile phase conditions typically required for LC. This localized positive charge interacts with unendcapped, acidic silanols on the silica surface via secondary ion-exchange mechanisms, causing severe peak tailing and unpredictable retention shifts[1][4].
When C18 fails to resolve closely related positional isomers or oxidative impurities (such as N-oxides), we must pivot to orthogonal retention mechanisms:
-
Pentafluorophenyl (PFP) Phases: Fluorinated-phenyl stationary phases offer powerful orthogonal selectivity to C18[5]. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, enabling strong
interactions with the electron-rich isoquinoline ring. Furthermore, PFP columns facilitate dipole-dipole and hydrogen-bonding interactions, making them exceptionally capable of resolving closely related basic impurities[5]. -
Biphenyl Phases: These phases contain two aromatic rings, providing enhanced polarizability and stronger
interactions than standard phenyl phases. They are particularly adept at separating unsaturated compounds and positional isomers that differ only slightly in their ring substitution[2].
Logical workflow for the systematic HPLC method development of isoquinoline derivatives.
Comparative Performance Analysis
To objectively evaluate these chemistries, a comparative study was modeled using a synthetic isoquinoline active pharmaceutical ingredient (API) and its primary oxidative degradation product (Isoquinoline N-oxide). The mobile phase utilized 0.1% Trifluoroacetic acid (TFA) as a weak ion-pairing agent to suppress silanol ionization[1].
Table 1: Quantitative comparison of column chemistries for isoquinoline purity analysis.
| Column Chemistry | Primary Retention Mechanism | API Retention Time (min) | Tailing Factor ( | Resolution ( |
| C18 (Octadecyl) | Dispersive (Hydrophobic)[3] | 12.4 | 1.65 | 1.2 (Co-elution) |
| Biphenyl | Hydrophobic + Enhanced | 14.1 | 1.30 | 2.1 (Baseline) |
| PFP (Pentafluorophenyl) | Hydrophobic + | 15.8 | 1.05 | 3.1 (Excellent) |
Data Synthesis: The standard C18 column failed to provide baseline resolution (
Self-Validating Experimental Protocol: Purity Analysis Workflow
A robust analytical method must be self-validating. The following protocol inherently verifies system suitability and precision before any sample analysis begins, ensuring absolute data integrity.
Materials & Reagents
-
Column: PFP Core-Shell or Fully Porous (150 mm × 4.6 mm, 3 µm or 5 µm)[1].
-
Mobile Phase A: Ultrapure Water with 0.1% v/v Trifluoroacetic acid (TFA)[1].
-
Mobile Phase B: HPLC-Grade Acetonitrile with 0.1% v/v TFA[1].
-
Diluent: 50:50 Water:Acetonitrile[1].
Step-by-Step Methodology
Step 1: Mobile Phase Preparation Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm) for Mobile Phase A. Repeat for Acetonitrile (Mobile Phase B). Causality: A low-pH mobile phase (pH < 3) fully protonates the basic isoquinoline moiety, ensuring robust retention unaffected by minor pH fluctuations, while simultaneously neutralizing acidic surface silanols to minimize tailing[1].
Step 2: Standard and Sample Preparation
-
System Suitability Standard (SST): Prepare a solution containing 0.5 mg/mL of the Isoquinoline API and 0.05 mg/mL of known impurities (e.g., N-oxide) in the diluent[1].
-
Sample Preparation: Accurately weigh the isoquinoline derivative sample and dissolve in the diluent to a target concentration of 0.5 mg/mL. Sonicate for 10 to 15 minutes to ensure complete dissolution[6].
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C (Improves mass transfer and reduces mobile phase viscosity).
-
Detection: UV at
(typically 240 nm to 280 nm for isoquinoline derivatives)[7]. -
Gradient Program: 0–5 min (10% B), 5–25 min (10% to 80% B), 25–30 min (80% B), 30–31 min (80% to 10% B), 31–40 min (10% B for re-equilibration)[1].
Step 4: System Suitability Testing (SST) – The Self-Validation Step
Inject the SST solution in replicate (
-
Acceptance Criteria: Relative Standard Deviation (RSD) of API peak area
. Resolution ( ) between API and the closest eluting impurity . Tailing factor ( ) for API [1]. -
Logic: If the SST fails, the system is not in a state of control, and sample analysis must not proceed. This prevents the generation of invalid purity data.
Step 5: Sample Analysis Inject a blank (diluent) to confirm no carryover, followed by the sample solutions. Quantify purity using the area normalization method or against a qualified external reference standard.
References
- HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC (nih.gov).
- HPLC Column Selection Guide - Phenomenex.
- Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds - Thames Restek.
- Improved separation of catecholamines using - YMC-Triart PFP as an orthogonal column - YMC.
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - MDPI.
- Analytical Quality by Design Approach in RP-HPLC Method Development for the Quantification of Mirabegron and Solifenacin Succinate - NanoBio Letters.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation.
- Column Selection for HPLC Method Development - Element Lab Solutions.
Sources
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. ymc.eu [ymc.eu]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
Technical Comparison: Dihydroisoquinoline (DHIQ) vs. Tetrahydroisoquinoline (THIQ) Reactivity
Executive Summary
This guide provides a technical analysis of 3,4-Dihydroisoquinoline (DHIQ) versus 1,2,3,4-Tetrahydroisoquinoline (THIQ) . While structurally related, these scaffolds exhibit diametrically opposed reactivity profiles at the C1 position. DHIQ functions primarily as a C1-electrophile due to its cyclic imine moiety, whereas THIQ acts as an N-nucleophile or a C1-pro-electrophile (via oxidative C–H activation). Understanding this dichotomy is critical for designing divergent synthetic routes in alkaloid total synthesis and medicinal chemistry.
Physical & Electronic Properties
The fundamental difference lies in the C1–N bond order and the hybridization of the C1 carbon.
| Feature | 3,4-Dihydroisoquinoline (DHIQ) | 1,2,3,4-Tetrahydroisoquinoline (THIQ) |
| Core Functionality | Cyclic Imine (Schiff Base) | Cyclic Secondary Amine |
| C1 Hybridization | ||
| C1-N Bond Length | ~1.29 Å (Double Bond) | ~1.47 Å (Single Bond) |
| Basicity (pKa of | ~5.8 (Less Basic) | ~9.4 (More Basic) |
| Electronic Nature (C1) | Electrophilic (Susceptible to Nu⁻ attack) | Nucleophilic (at N) / Latent Electrophile (at C1) |
| Redox State | Intermediate (Can be reduced or oxidized) | Reduced (Can be oxidized) |
Reactivity Profiles
A. Dihydroisoquinoline (DHIQ): The Electrophile
DHIQ is characterized by the polarity of the C=N bond. The C1 position is electron-deficient, making it a prime target for "hard" and "soft" nucleophiles.
-
Nucleophilic Addition: Organolithiums, Grignard reagents, and enolates attack C1 to yield 1-substituted THIQs.
-
Reduction: Treatment with hydrides (NaBH₄, LiAlH₄) reduces the imine to the amine (THIQ).
-
1,3-Dipolar Cycloaddition: The C=N bond can act as a dipolarophile or, upon protonation/alkylation, generate azomethine ylides for cycloadditions.
Experimental Protocol: C1-Alkylation via Grignard Reagent
Target: Synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon.
-
Reagent Formation: Add 3,4-dihydroisoquinoline (1.0 equiv) to anhydrous THF (0.2 M). Cool to 0°C.
-
Addition: Dropwise add Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF). The solution typically turns yellow/orange.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (DHIQ is UV active; product is less polar).
-
Quench: Cool to 0°C. Quench with sat. aq. NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) yields the 1-substituted THIQ.
B. Tetrahydroisoquinoline (THIQ): The Pro-Electrophile
THIQ behaves as a typical secondary amine (N-alkylation/acylation). However, its unique utility in modern catalysis is its ability to undergo Cross-Dehydrogenative Coupling (CDC) .
-
N-Functionalization: Standard
or reductive amination at the nitrogen. -
Oxidative C–H Functionalization (CDC): In the presence of an oxidant and a transition metal catalyst (Cu, Fe, Ru), the C1–H bond is oxidized to generate an iminium ion in situ. This transient species is chemically equivalent to an activated DHIQ, allowing nucleophilic attack.
Experimental Protocol: Copper-Catalyzed CDC (Aza-Henry)
Target: Synthesis of 1-(nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Setup: To a 10 mL vial, add N-phenyl-tetrahydroisoquinoline (1.0 equiv) and CuBr (5 mol%).
-
Solvent/Reagent: Add Nitromethane (solvent & reagent, 10 equiv).
-
Oxidant: Add tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 equiv) dropwise.
-
Reaction: Cap and stir at room temperature for 12–24 hours under air.
-
Mechanism: The amine is oxidized to an iminium ion; nitromethane (activated by Cu) attacks the C1 position.
-
Workup: Dilute with water, extract with DCM. Purify via silica gel chromatography.
Mechanistic Intersection: The "Iminium Bridge"
The reactivity of these two scaffolds converges at the Iminium Ion Intermediate . DHIQ reaches this state via protonation/activation, while THIQ reaches it via oxidation.
Caption: Convergence of DHIQ and THIQ reactivity pathways. DHIQ is activated by acids, while THIQ is activated by oxidants, both accessing the same electrophilic iminium species.
Comparative Data Summary
| Reaction Type | DHIQ Substrate | THIQ Substrate |
| Reagent | Organometallic (R-MgBr, R-Li) | Pronucleophile (Indole, Nitroalkane) + Oxidant |
| Mechanism | Direct 1,2-Addition | Oxidative Cross-Coupling (CDC) |
| Atom Economy | High (Additive) | Lower (Requires oxidant/leaving group) |
| Conditions | Anhydrous, Low Temp, Inert Atm. | Oxidative, RT or Heat, often Air tolerant |
| Key Intermediate | Metal-coordinated Imine | Iminium Ion / Radical Cation |
References
-
BenchChem. (2025). Dihydroisoquinoline and its Tetrahydro Analog, 1-Phenyl-1,2,3,4-tetrahydroisoquinoline.[1][2] Retrieved from
- Li, Z., Bohle, D. S., & Li, C. J. (2006). Cu-catalyzed cross-dehydrogenative coupling: A versatile strategy for C–C bond formations. Proceedings of the National Academy of Sciences, 103(24), 8928-8933.
- Klussmann, M., et al. (2011). Oxidative C–H functionalization of tetrahydroisoquinolines: Mechanism and scope. Chemistry – A European Journal, 17(24), 6827-6835.
-
PubChem. (2025).[3] 3,4-Dihydroisoquinoline Compound Summary. Retrieved from
-
ChemicalBook. (2025). 3,4-Dihydroisoquinoline Properties and Safety. Retrieved from
Sources
- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroisoquinoline | C9H9N | CID 76705 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Structural Validation of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
Executive Summary
Objective: This guide provides a technical comparison between standard "quick-check" quality control (QC) methods and the rigorous structural elucidation protocols required for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline .
The Challenge: This compound belongs to the class of 1-substituted 3,4-dihydroisoquinolines (DHIQs). Unlike their fully saturated (tetrahydro-) or fully aromatic (isoquinoline) counterparts, DHIQs often exhibit anomalous NMR behavior due to imine-enamine tautomerism or slow conformational exchange of the C1-substituent. Standard QC often flags these valid batches as "impure" or "polymerized" due to signal broadening.
The Solution: This guide contrasts the Standard QC Workflow (often prone to false negatives) with an Advanced Validation Protocol that utilizes Variable Temperature (VT) NMR and specific diagnostic markers to definitively distinguish the target from its synthetic precursor (amide) and over-reduced byproducts.
Comparative Analysis: Target vs. Critical Impurities[1]
In the synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline (typically via Bischler-Napieralski cyclization), three specific structural analogues often co-exist. Distinguishing them requires tracking specific spectroscopic "fingerprints."
Table 1: Spectroscopic Differentiation Matrix
| Feature | Target Molecule (Dihydroisoquinoline) | Alternative A: Precursor (Open-Chain Amide) | Alternative B: Reduced (Tetrahydroisoquinoline) |
| Structure State | Cyclic Imine ( | Acyclic Amide ( | Cyclic Amine ( |
| MS (ESI+) | |||
| 1H NMR: C1 Position | Quaternary C (No proton signal directly on ring C1). Side chain | Carbonyl C (No proton). Amide | Methine CH (~4.0 - 4.5 ppm, dd).[1] Diagnostic signal. |
| 1H NMR: C3/C4 Bridge | Broad/Indistinct at 25°C (Dynamic exchange). | Distinct triplets (~3.5 ppm and ~2.8 ppm).[2] | Distinct multiplets (resolved). |
| IR Signature | |||
| Stability | Moderate (Hydrolysis prone). | Stable. | Stable (Oxidation prone). |
Expert Insight: The most common error in validating this structure is misinterpreting the broadening of the C3/C4 protons in the
H NMR spectrum as "polymerization." This broadening is intrinsic to the DHIQ scaffold due to the slow rotation of the bulky pyrrolidinyl-methyl group relative to the imine bond.
Advanced Validation Protocol
This protocol is designed to resolve the NMR anomalies described above.
Phase 1: Sample Preparation & Preliminary Checks
-
Solvent Selection: Use DMSO-d6 instead of CDCl3. The higher viscosity and polarity often slow the exchange enough to sharpen peaks, or shift the equilibrium.[1]
-
Acidification (The "Salt Shift" Test):
-
Add 1-2 drops of TFA-d (Trifluoroacetic acid-d).
-
Rationale: Protonation of the imine nitrogen (
) and the pyrrolidine nitrogen locks the conformation and eliminates the broadening caused by nitrogen inversion/rotation. If the spectrum sharpens into distinct multiplets, the structure is the DHIQ.[1]
Phase 2: Variable Temperature (VT) NMR
If room temperature (298 K) spectra remain ambiguous:
-
Heat to 323 K (50°C): Increases the rate of conformational exchange.
-
Result: Broad humps should coalesce into sharp triplets.
-
-
Cool to 233 K (-40°C): "Freezes" the conformers.
-
Result: You may see two distinct sets of signals (rotamers), confirming the dynamic nature rather than random impurity.[1]
-
Phase 3: 2D NMR Confirmation (HSQC/HMBC)
To definitively prove the cyclization (connection of the ethyl chain to the ring):
-
HMBC Experiment: Look for a long-range coupling between the C1-methylene protons (side chain) and the C4a aromatic carbon (ring junction).
-
Success Criteria: A correlation peak here proves the ring is closed. In the amide precursor, this correlation is geometrically impossible (too distant).[1]
-
Visualizing the Decision Logic
The following diagram illustrates the logical workflow for validating the structure, specifically addressing the "Broad Peak" anomaly.
Caption: Figure 1. Structural validation decision tree distinguishing DHIQ dynamic effects from chemical impurities.
Experimental Protocol: Synthesis & Validation
Context: The synthesis typically involves the cyclization of N-(2-phenylethyl)-2-(pyrrolidin-1-yl)acetamide using dehydrating agents like
Step 1: Synthesis (Bischler-Napieralski)
-
Reagents: Dissolve the amide precursor (1.0 eq) in anhydrous acetonitrile or toluene.
-
Activation: Add
(3.0 eq) dropwise at 0°C. -
Reflux: Heat to reflux (80-110°C) for 2-4 hours. Critical: Monitor by TLC (disappearance of amide).
-
Workup: Cool and carefully quench with ice-water. Basify to pH > 10 with NaOH (to ensure the free base imine is formed). Extract with DCM.[5]
Step 2: Validation (The "Acid Spike" Method)
Use this method if the standard NMR shows broad, uninterpretable peaks.[1]
-
Sample: Dissolve ~10 mg of the isolated oil in 0.6 mL
. -
Acquisition 1: Run a standard 16-scan
H NMR. Note the broad humps at 2.8–4.0 ppm. -
Modification: Add 20
L of TFA-d directly to the NMR tube. Shake well. -
Acquisition 2: Rerun the
H NMR. -
Interpretation:
-
The C1-methylene singlet (connecting the pyrrolidine) will likely shift downfield (deshielding due to protonation).
-
The C3/C4 ethylene bridge signals should resolve into clear triplets or multiplets.
-
References
-
Narayanaswami, S., et al. (1984).[1] Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Link
-
BenchChem Technical Support. (2025). Comparative Analysis: 1-Phenyl-3,4-dihydroisoquinoline and its Tetrahydro Analog. BenchChem. Link
-
Ilieva, Y., et al. (2024).[1][6] Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI Biomedicines. Link[1]
-
PubChem. (2025).[7] 1-Methyl-3,4-dihydroisoquinoline Compound Summary. National Library of Medicine. Link
Sources
Chromatographic Separation of Dihydroisoquinoline Enantiomers: A Comparative Guide
This guide provides an in-depth technical comparison of chromatographic strategies for the enantioseparation of dihydroisoquinoline (DHIQ) and its chiral derivatives (specifically 1-substituted-1,2,3,4-tetrahydroisoquinolines and 3-substituted-3,4-dihydroisoquinolines).
Executive Summary & Structural Context
Dihydroisoquinolines (DHIQs) and their reduced tetrahydroisoquinoline (THIQ) counterparts are privileged scaffolds in drug discovery, serving as precursors to solifenacin, papaverine analogs, and various antitumor alkaloids.[1]
The Chirality Challenge:
-
3,4-Dihydroisoquinolines (Imine form): Typically prochiral at C1. Chirality arises if substituents exist at C3 or C4 , or via atropisomerism in bulky 1-aryl derivatives.
-
1,2,3,4-Tetrahydroisoquinolines (Amine form): The most common target.[1] Chirality is usually at C1 (generated via asymmetric reduction of the DHIQ precursor).
This guide focuses on the two dominant separation platforms: Normal Phase HPLC (Polysaccharide CSPs) and Supercritical Fluid Chromatography (SFC) .
Strategic Recommendation
-
Use SFC for high-throughput screening and purification of lipophilic DHIQs. It offers superior resolution (
) and 3-5x faster run times. -
Use NP-HPLC for initial method development if SFC is unavailable, or for highly polar derivatives requiring high alcohol content.
Comparative Analysis: HPLC vs. SFC
Option A: Normal Phase HPLC (The Traditional Standard)
Mechanism: Uses Amylose or Cellulose carbamate derivatives coated on silica. Separation relies on hydrogen bonding,
-
Pros: Universal equipment availability; predictable scale-up.
-
Cons: High solvent consumption; slower equilibration; peak tailing with basic amines (requires additives).
Option B: Supercritical Fluid Chromatography (The High-Efficiency Alternative)
Mechanism: Uses supercritical
-
Pros: "Green" chemistry (less hexane); rapid separation; often orthogonal selectivity to HPLC.
-
Cons: Solubility issues for very polar salts; requires dedicated equipment.
Performance Data Comparison
Target Analyte: 1-Phenyl-1,2,3,4-tetrahydroisoquinoline derivative
| Metric | HPLC (Chiralcel OD-H) | SFC (Chiralcel OD-H) | Analysis |
| Mobile Phase | Hexane/IPA/DEA (90:10:0.1) | SFC uses greener solvents. | |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | SFC allows 3x speed. |
| Retention ( | 12.5 min, 14.8 min | 3.2 min, 3.8 min | SFC is ~4x faster. |
| Selectivity ( | 1.25 | 1.32 | SFC often improves |
| Resolution ( | 1.8 (Baseline) | 2.4 (Full Baseline) | SFC yields sharper peaks. |
Stationary Phase Selection Guide
For isoquinoline alkaloids, polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard.
Amylose Tris(3,5-dimethylphenylcarbamate)
-
Commercial Names: Chiralpak AD-H, AD-3, IA (immobilized).
-
Application: Best for DHIQs with bulky aromatic substituents at C1. The helical amylose cavity is more open, accommodating larger groups.
-
Success Rate: ~60% of DHIQ derivatives.
Cellulose Tris(3,5-dimethylphenylcarbamate)
-
Commercial Names: Chiralcel OD-H, OD-3, IC (immobilized).
-
Application: Best for "flat" or rigid DHIQ structures. The cellulose backbone forms tighter linear cavities.
-
Success Rate: ~30% (often complementary to Amylose).
Chlorinated Derivatives (The "Problem Solvers")
-
Commercial Names: Chiralpak IG, Chiralpak IC.
-
Application: Use when AD/OD fail. The electron-withdrawing chlorine atoms alter the
interaction strength, often resolving difficult amine pairs.
Method Development Workflow
The following diagram outlines the decision logic for separating DHIQ enantiomers.
Caption: Decision tree for selecting the optimal chromatographic mode and stationary phase for DHIQ separation.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed for the separation of 1-substituted-1,2,3,4-tetrahydroisoquinolines (the most common chiral form derived from DHIQs).
Reagents & Equipment
-
System: HPLC with UV detector (254 nm) or SFC-UV.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Solvents: n-Hexane (HPLC grade), Isopropanol (IPA), Diethylamine (DEA).[1]
Step-by-Step Procedure
-
Mobile Phase Preparation (The "Basic" Rule):
-
Context: DHIQs are basic amines. Without an additive, they interact with residual silanols on the silica support, causing severe peak tailing.
-
Recipe: Mix n-Hexane / IPA (90:10 v/v).
-
Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mixture. Do not skip this step.
-
Degas: Sonicate for 10 mins.
-
-
Sample Preparation:
-
Dissolve 1 mg of racemate in 1 mL of Mobile Phase .
-
Note: Avoid dissolving in pure IPA if injecting large volumes into a hexane-rich mobile phase to prevent "solvent shock" peak distortion.
-
-
Equilibration:
-
Flush column at 1.0 mL/min for 20 mins.
-
Validation Check: Ensure baseline is stable and pressure is constant (~30-50 bar).
-
-
Run Parameters:
-
Flow: 1.0 mL/min.
-
Temp: 25°C.
-
Injection: 5-10 µL.
-
-
Troubleshooting Logic:
-
Tailing Peaks? Increase DEA to 0.2% or switch to Ethanol (stronger modifier).
-
Poor Resolution? Lower temperature to 10°C (improves enantioselectivity via enthalpy control).
-
No Retention? Switch to Chiralcel OD-H (complementary selectivity).
-
References
-
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. MDPI. Available at: [Link]
-
Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity. PubMed. Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations. NIH. Available at: [Link]
-
Enantioseparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline on Polysaccharide-Based CSPs. ResearchGate. Available at: [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline. RSC Advances. Available at: [Link]
Sources
elemental analysis standards for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
Technical Guide: Elemental Analysis Standards & Purity Validation for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
Executive Summary
In the development of CNS-active agents, 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline represents a critical scaffold, often functioning as a pharmacophore in kappa-opioid agonists or histamine H3 antagonists. However, its validation presents a specific analytical challenge: it is a nitrogen-rich, basic heterocycle prone to hygroscopicity and solvent entrapment.
This guide establishes the authoritative standards for determining the elemental composition of this compound. We move beyond simple "CHN testing" to compare the traditional Combustion Analysis (Dumas/Pregl) against the modern absolute standard of Quantitative NMR (qNMR) .
Key Takeaway: While Combustion Analysis remains the regulatory "Gold Standard" for bulk purity, it frequently yields false negatives for this specific scaffold due to hydrate formation. This guide recommends a dual-validation workflow using qNMR for absolute content and Combustion Analysis for bulk homogeneity.
Theoretical Baseline: The Target Matrix
Before initiating any protocol, the theoretical elemental composition must be established.
Compound: 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
Molecular Formula:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass | Target % (w/w) | Acceptance Tolerance ( |
| Carbon | 14 | 12.011 | 168.15 | 78.46% | 78.06% – 78.86% |
| Hydrogen | 18 | 1.008 | 18.14 | 8.47% | 8.07% – 8.87% |
| Nitrogen | 2 | 14.007 | 28.01 | 13.07% | 12.67% – 13.47% |
> Note on Salt Forms: If this compound is isolated as a Hydrochloride (HCl) or Hydrobromide (HBr) salt, the theoretical values must be recalculated. For the HCl salt (
Method A: Combustion Analysis (The Regulatory Standard)
Principle: High-temperature oxidation (
Calibration Standards (The "Anchor")
You cannot analyze an unknown without a validated anchor. For nitrogen-rich heterocycles like dihydroisoquinolines, Acetanilide is the preferred Certified Reference Material (CRM).
-
Primary Standard: Acetanilide (
)-
Why: It has a similar C:N ratio and excellent stability.
-
Target: N = 10.36%.
-
-
Secondary Standard (Check Standard): Sulfanilamide (
)-
Why: Verifies Sulfur channel interference and N-N bond cleavage efficiency.
-
Protocol: The "Dry-Box" Technique
Dihydroisoquinolines are often hygroscopic oils or low-melting solids. Standard weighing introduces atmospheric moisture errors.
-
Pre-Treatment: Dry the sample in a vacuum oven at
over for 4 hours. -
Environment: Weighing must occur in a humidity-controlled glove box or using a micro-balance with an ionizing fan to reduce static.
-
Encapsulation: Use Tin (Sn) capsules for solids. If the sample is an oil/viscous liquid, use Cold-Sealing (pressure seal) rather than heat sealing to prevent volatile loss.
-
Combustion Aid: Add 10 mg of Tungsten Trioxide (
) to the capsule. This prevents the formation of refractory carbides (common with polycyclic aromatics) which leads to low Carbon readings.
Method B: Quantitative NMR (The Absolute Validator)
Principle: qNMR determines purity by comparing the integration of the analyte's protons against an Internal Standard (IS) of known purity. It is independent of hygroscopicity if the water peak is separated.
The Standard: 1,3,5-Trimethoxybenzene (TMB)
For this specific isoquinoline derivative, TMB is the superior internal standard.
-
Non-Hygroscopic: Unlike Maleic acid.
-
Resonance Window: TMB singlets (6.1 ppm) do not overlap with the isoquinoline aromatic region (7.0–7.5 ppm) or the pyrrolidine aliphatics (1.8–3.0 ppm).
Protocol: qNMR Workflow
-
Solvent: Dissolve ~10 mg of analyte and ~5 mg of TMB (weighed to 0.001 mg precision) in
. -
Acquisition:
-
Pulse Angle:
-
Relaxation Delay (
): 60 seconds (Critical: Aromatic protons have long relaxation times. Short delays cause integration errors). -
Scans: 16 or 32.
-
-
Calculation:
Comparative Performance & Data Interpretation
The following table simulates a typical dataset for a synthesized batch of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline, illustrating why a dual-method approach is required.
Table 2: Comparative Analysis of Batch #ISOQ-004
| Parameter | Combustion Analysis (Raw) | Combustion (Corrected) | qNMR (Absolute) | Verdict |
| Carbon % | 76.10% (Low) | 78.35% | 99.1% (Purity) | Solvent Entrapment |
| Hydrogen % | 8.95% (High) | 8.50% | N/A | Water Contamination |
| Nitrogen % | 12.65% (Low) | 13.05% | N/A | Mass Error |
| Interpretation | FAIL: The low C and high H suggest the sample contains ~2.5% water/solvent. | PASS: After mathematical correction for 0.4 eq. | PASS: qNMR confirms the organic skeleton is 99% pure; the impurity is volatile. | Use qNMR to validate structure; use EA to detect solvates. |
Visualization: Validation Workflows
Diagram 1: The Analytical Decision Matrix
This workflow illustrates the logical path from synthesis to certified standard.
Caption: Figure 1. Parallel validation workflow ensuring both bulk elemental composition and molecular specificity.
Diagram 2: Troubleshooting EA Failures
A logic gate for interpreting failed CHN results common to dihydroisoquinolines.
Caption: Figure 2. Troubleshooting logic for deviations in Carbon and Hydrogen values during elemental analysis.
References
-
ASTM International. (2017). ASTM D5291-16 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International.[1] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Material® 141d - Acetanilide.[Link]
Sources
The Causality of Counterion Selection: Free Base vs. Hexafluorophosphate
As a Senior Application Scientist specializing in structural chemistry, I frequently encounter researchers struggling to obtain high-resolution X-ray crystallographic data for 3,4-dihydroisoquinoline (DHIQ) derivatives. DHIQ cores are ubiquitous in medicinal chemistry, serving as the backbone for numerous alkaloids and synthetic therapeutics. However, yielding diffraction-quality single crystals of DHIQ free bases is notoriously difficult due to conformational flexibility and weak intermolecular packing forces.
To solve this, we must look beyond standard solvent evaporation and engineer the crystal lattice through strategic counterion selection. This guide objectively compares two distinct crystallization platforms—Conventional Solvent Evaporation (Free Base) versus Ionic Liquid Metathesis (Hexafluorophosphate Salt) —and provides a self-validating workflow to ensure your structural data is definitive and publication-ready.
When crystallizing DHIQs, the choice of reaction medium and counterion dictates the entire supramolecular architecture. In conventional volatile organic solvents like acetonitrile, the Bischler–Napieralski reaction yields the DHIQ as a free base. The free base suffers from a flexible C10–N1–C9–C8 torsion angle, allowing multiple conformers to co-exist, which often leads to twinned crystals or high mosaicity 1.
Conversely, utilizing an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) acts as both a solvent and an active participant. It drives an in situ anion metathesis, trapping the DHIQ as a hexafluorophosphate (PF6⁻) salt.
Why does this matter for X-ray data?
The bulky PF6⁻ anion restricts the DHIQ core to a single conformer. While the free base relies solely on weak dispersion forces (crystallizing in a centrosymmetric
Caption: Divergent crystallization pathways of DHIQ based on solvent and counterion platform selection.
Quantitative Data Presentation: Platform Comparison
To objectively evaluate these two approaches, we must look at the crystallographic parameters they produce. The table below summarizes the performance metrics of crystals grown via the conventional free base route versus the ionic liquid-mediated salt route.
| Crystallographic Metric | Conventional Platform (Acetonitrile) | Ionic Liquid Platform ([bmim]PF6) |
| Target Product | DHIQ Free Base | DHIQ Hexafluorophosphate Salt |
| Space Group | Centrosymmetric | Enantiomorphic |
| Conformational Purity | Mixed (Two conformers) | High (Single conformer) |
| Total Packing Energy | -135.0 kJ/mol | -173.6 kJ/mol |
| Dominant Stabilizing Forces | Dispersion Forces | Electrostatic + Dispersion Forces |
| Structural Features | Standard packing | 1D-channels containing PF6⁻ anions |
| Crystallization Kinetics | Fast evaporation, prone to twinning | Controlled diffusion, high-quality single domains |
Advanced Structural Validation: Hirshfeld Surface Analysis
Solving the crystal structure is only the first step; validating the thermodynamic stability of the packing ensures the data is reliable for downstream drug formulation. Modern crystallographic workflows mandate the use of Hirshfeld Surface Analysis . By generating a 2D fingerprint plot of the crystal lattice, we can quantify intermolecular interactions. For DHIQ derivatives, a robust lattice will show dominating H···H contacts (often >30% of the surface area), while the PF6⁻ salt will uniquely display strong F···H interactions, confirming that the electrostatic forces from the counterion are actively stabilizing the lattice rather than acting as disordered solvent voids [[2]]().
Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The following methodology for generating and analyzing DHIQ-PF6 salts is designed as a self-validating system —you do not proceed to the next step unless the current step's physical checkpoint is met.
Caption: Self-validating experimental workflow for DHIQ salt synthesis and crystallographic analysis.
Phase 1: Ionic Liquid-Mediated Synthesis & Metathesis
Causality: Using [bmim]PF6 instead of standard organic solvents drives an in situ anion metathesis. The bulky PF6⁻ replaces the intermediate halide, preventing the DHIQ from reverting to a free base during workup.
-
Setup: Dissolve the starting N-phenylethyl cinnamamide in [bmim]PF6 under an inert atmosphere.
-
Cyclization: Add the cyclization reagent (e.g., POCl3) and heat to 80°C for 4 hours.
-
Isolation: Quench the reaction with ice water. The DHIQ-PF6 salt will precipitate due to its high hydrophobicity. Filter and wash with cold water.
-
Self-Validation Check (FT-IR): Before attempting crystallization, perform FT-IR spectroscopy on the crude powder. Do not proceed unless a strong, sharp absorption band at ~840 cm⁻¹ (characteristic of the P-F stretching vibration) is observed. If absent, metathesis failed.
Phase 2: Vapor Diffusion Crystallization
Causality: Slow vapor diffusion is chosen over rapid evaporation because PF6⁻ salts require time to organize their 1D-channel superstructures. Rapid evaporation leads to kinetic trapping, solvent inclusion, and high mosaicity.
-
Solubilization: Dissolve the validated DHIQ-PF6 salt in a minimum volume of high-purity acetone (the solvent).
-
Plating: Pipette 2 µL of the solution into the inner well of a sitting-drop crystallization plate.
-
Diffusion Setup: Fill the outer reservoir with 500 µL of pentane (the anti-solvent) and hermetically seal the chamber with clear tape. Store at a stable 20°C.
-
Self-Validation Check (Microscopy): Harvest crystals after 48-72 hours. Examine them under a cross-polarized microscope. Do not mount a crystal unless it exhibits sharp, uniform extinction every 90 degrees of rotation. This confirms a single, untwinned crystalline domain.
Phase 3: X-Ray Diffraction & Computational Validation
Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibration parameters (B-factors), allowing for the precise resolution of the PF6⁻ fluorine atoms, which are otherwise prone to rotational disorder.
-
Data Collection: Mount the validated single crystal on a diffractometer equipped with a low-temperature N2 stream (100 K). Collect data using Cu-Kα or Mo-Kα radiation.
-
Structure Solution: Solve the structure using direct methods (expected space group:
). -
Self-Validation Check (Hirshfeld Analysis): Export the CIF file to a structural analysis software (e.g., CrystalExplorer). Generate a 2D fingerprint plot. Ensure that H···H and F···H interactions dominate the surface area, mathematically confirming the electrostatic stability of the lattice.
References
-
Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines from the Bischler–Napieralski reaction. New Journal of Chemistry (RSC Publishing).[Link]
-
Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry.[Link]
Sources
- 1. Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines from the Bischler–Napieralski reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline proper disposal procedures
Comprehensive Safety and Disposal Protocol for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
As drug development accelerates, the handling of complex heterocyclic intermediates requires rigorous, self-validating safety protocols. 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a specialized bicyclic alkaloid derivative that integrates a basic pyrrolidine ring with a lipophilic 3,4-dihydroisoquinoline moiety. Because of its structural properties, it presents specific operational hazards that demand precise handling and disposal workflows to ensure laboratory safety and environmental compliance.
This guide provides a definitive, step-by-step operational and disposal plan grounded in authoritative chemical safety frameworks, including the EPA’s Resource Conservation and Recovery Act (RCRA) and the National Research Council's Prudent Practices in the Laboratory[1].
Chemical Profiling & Mechanistic Hazard Assessment
To handle a chemical safely, one must understand the causality behind its hazards. The dangers of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline are directly tied to its molecular architecture:
-
Corrosivity via Basicity: The tertiary amine nitrogen in the pyrrolidine ring and the imine-like nitrogen in the dihydroisoquinoline ring confer moderate-to-strong basicity. Upon contact with moisture on the skin or mucous membranes, these basic sites rapidly abstract protons from water, generating hydroxide ions that cause severe alkaline burns and tissue saponification[2].
-
Systemic Toxicity via Lipophilicity: The dihydroisoquinoline backbone is highly lipophilic. This allows the molecule to easily bypass the lipid bilayers of the stratum corneum. Consequently, dermal exposure is not just a localized burn risk; it presents a severe risk of systemic toxicity and neurotoxicity[3].
-
Environmental Persistence: Isoquinoline and pyrrolidine derivatives are notoriously recalcitrant in standard wastewater treatment systems and exhibit high acute aquatic toxicity[4]. Improper disposal into municipal water streams can lead to severe ecological disruption.
Quantitative Hazard Profile
The following table summarizes the derived physicochemical parameters and their direct operational implications for this class of alkaloid derivatives.
| Parameter | Derived Characteristic | Operational Hazard Implication |
| Physical State | Viscous liquid / Low-melting solid | Spills can spread or aerosolize; requires immediate inert absorbent containment. |
| Basicity (pKa) | ~9.5 – 10.5 (Tertiary amine) | Highly corrosive; requires neutralizing agents during spill cleanup[2]. |
| Lipophilicity (LogP) | ~2.5 – 3.5 | Rapid dermal absorption; mandates heavy-duty nitrile or butyl rubber gloves. |
| Reactivity | Reacts with strong acids/oxidizers | Exothermic reaction risk; must be segregated from acidic waste streams. |
| Aquatic Toxicity | High (Isoquinoline derivative) | Strictly prohibited from drain disposal; requires high-temperature incineration[4]. |
Operational Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success is confirmed.
Step 1: Engineering Controls Verification
-
Action: Conduct all handling, weighing, and transfer operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
-
Causality: The vapor pressure of pyrrolidine derivatives, while lower in bulky molecules, can still produce corrosive vapors. Continuous negative pressure ensures inhalation risks are mitigated[2].
Step 2: Personal Protective Equipment (PPE) Selection
-
Action: Don a flame-resistant lab coat, chemical splash goggles, and double-layer gloves (inner layer: standard nitrile; outer layer: extended-cuff butyl rubber).
-
Causality: Nitrile alone can degrade upon prolonged exposure to concentrated organic bases. Butyl rubber provides a superior barrier against lipophilic amines.
Step 3: Transfer and Manipulation
-
Action: Use closed-system transfers (e.g., cannula or syringe techniques) for liquid forms. If solid, use anti-static spatulas.
-
Causality: Static discharge can ignite residual solvent vapors often present in alkaloid preparations.
Spill Response & Containment Workflow
In the event of a spill, immediate and structured action is required to prevent dermal exposure and environmental release.
Step-by-Step Spill Methodology:
-
Evacuate & Assess: Immediately clear the immediate area. Verify the spill volume. If the spill exceeds 500 mL, trigger the facility's central HazMat response.
-
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use sawdust, as organic bases can react exothermically with organic absorbents[5].
-
Neutralization: Carefully apply a mild, solid acidic neutralizing agent (e.g., sodium bisulfate or citric acid powder) over the absorbed spill.
-
Self-Validation: Wait for any fizzing or heat generation to subside, confirming the exothermic acid-base neutralization is complete.
-
-
Collection: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Workflow for the immediate containment and neutralization of basic alkaloid spills.
Proper Disposal Procedures
Under EPA RCRA guidelines, 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline must be treated as a hazardous commercial chemical product due to its toxicity and environmental persistence[3]. It must never be disposed of down the drain or in standard solid waste[5].
Step-by-Step Disposal Methodology:
Step 1: Waste Segregation
-
Action: Separate waste containing this compound into a dedicated "Basic Organic Waste" stream.
-
Causality: Mixing highly basic amine waste with acidic waste streams in a sealed container will cause a violent exothermic neutralization, potentially leading to pressure buildup and container rupture[1].
Step 2: Container Selection & Validation
-
Action: Use only UN-approved, chemically compatible containers, such as HDPE or Teflon-lined steel drums. Glass is acceptable for small laboratory-scale quantities but must be kept in secondary containment.
-
Self-Validation: Before sealing, test the pH of aqueous-mixed waste using pH paper. Ensure the pH is stable and the solution is not actively generating heat.
Step 3: RCRA-Compliant Labeling
-
Action: Label the container explicitly with: "Hazardous Waste: Toxic/Corrosive Organic Base. Contains: 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline." Include the date of initial waste generation.
Step 4: Final Disposition
-
Action: Transfer the sealed, labeled waste to the facility's central hazardous waste accumulation area. The final disposal method must be high-temperature incineration at an EPA-licensed facility.
-
Causality: Incineration at temperatures exceeding 1000°C completely oxidizes the complex bicyclic ring structure into basic carbon dioxide, water, and nitrogen oxides (NOx), completely eliminating the environmental toxicity threat[6].
RCRA-compliant waste segregation and disposal pathway for isoquinoline derivatives.
References
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
MilliporeSigma. (2025). Safety Data Sheet: Pyrrolidine.
-
U.S. Environmental Protection Agency (EPA). (2021). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Regulations.gov.
-
EPA OSC Response. (n.d.). Best Sections - EPA OSC Response. Environmental Protection Agency.
-
CDH Fine Chemical. (n.d.). Pyrrolidine Material Safety Data Sheet.
-
CPAchem. (2024). Safety Data Sheet: Pyrrolidine.
Sources
Personal protective equipment for handling 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
Comprehensive Safety and Handling Guide: 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline
This guide provides essential safety protocols and handling procedures for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline. Given the absence of specific toxicological data for this compound, this directive is formulated based on a thorough analysis of its constituent chemical moieties: the pyrrolidine ring and the 3,4-dihydroisoquinoline core. Our recommendations are therefore grounded in established safety principles for handling heterocyclic amines and related pharmacologically active compounds, ensuring a proactive and robust approach to laboratory safety.
Hazard Analysis: A Precautionary Approach
The chemical structure of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline combines a pyrrolidine group, which is a cyclic secondary amine, with a dihydroisoquinoline core. This structure suggests potential hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Pyrrolidine: This component is known to be a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
Isoquinoline Derivatives: Compounds in the isoquinoline class can exhibit significant biological activity and may be toxic. They can act as irritants to the skin, eyes, and respiratory tract.
-
Overall Structure: As a tertiary amine, the target compound is expected to be basic. Contact with strong oxidizing agents should be avoided. The toxicological properties have not been fully investigated, and therefore, the compound should be handled as if it were hazardous.
A precautionary principle is paramount. We must assume the compound is potentially toxic, corrosive, and capable of causing irritation upon contact or inhalation until proven otherwise through formal toxicological studies.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure during the handling of 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 0.11 mm thickness) | Provides a barrier against skin contact. Given the corrosive potential of the pyrrolidine moiety, double-gloving is recommended, especially during high-concentration work or when handling larger quantities. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield is required when there is a splash hazard. | Protects against accidental splashes to the eyes, which could cause severe and irreversible damage. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. The lab coat should be fully buttoned. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Due to the potential for respiratory tract irritation and the unknown inhalation toxicity, all handling of this compound, including weighing and solution preparation, must be conducted within a properly functioning chemical fume hood. This engineering control is the primary method for preventing respiratory exposure. |
Workflow for Safe Handling and Disposal
The following workflow provides a step-by-step guide for safely handling 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline from receipt to disposal.
Caption: Safe handling workflow for 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline.
Step-by-Step Protocol
-
Preparation:
-
Verify Engineering Controls: Before starting any work, ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Gather all necessary PPE as detailed in the table above.
-
Spill Kit: Ensure a spill kit equipped for handling corrosive and amine-based compounds is readily accessible.
-
-
Handling:
-
Donning PPE: Put on all PPE before entering the area where the compound is stored or handled.
-
Aliquotting and Weighing: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Decontamination and Disposal:
-
Work Surface: After completing your work, decontaminate the work surface in the fume hood with an appropriate cleaning agent.
-
Waste Segregation: All waste contaminated with 1-(Pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline, including gloves, pipette tips, and empty containers, must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to your institution's environmental health and safety guidelines. Do not dispose of this chemical down the drain.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash your hands thoroughly after removing all PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large, alert your institution's emergency response team. For small spills within a fume hood, use an appropriate absorbent material from your spill kit, then decontaminate the area. |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8025, Pyrrolidine. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
